Bicyclo[3.1.1]heptane-1-carboxylic acid
Description
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Properties
CAS No. |
91239-72-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 |
IUPAC Name |
bicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-3-1-2-6(4-8)5-8/h6H,1-5H2,(H,9,10) |
InChI Key |
OPSRGKLXZQCKMT-UHFFFAOYSA-N |
SMILES |
C1CC2CC(C1)(C2)C(=O)O |
Canonical SMILES |
C1CC2CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Conformational Analysis of Bicyclo[3.1.1]heptane Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.1.1]heptane scaffold, a prominent structural motif in medicinal chemistry, serves as a crucial bioisostere for meta-substituted benzene rings, offering a three-dimensional alternative to planar aromatic systems with the potential for improved physicochemical and pharmacokinetic properties.[1][2][3] A comprehensive understanding of the conformational landscape of this strained bicyclic system is paramount for the rational design of novel therapeutics. This guide provides a detailed exploration of the conformational analysis of the bicyclo[3.1.1]heptane ring system, delving into its unique structural features, the interplay of steric and torsional strains that govern its conformational preferences, and the advanced analytical techniques employed for its characterization.
Introduction: The Structural Significance of Bicyclo[3.1.1]heptane
The bicyclo[3.1.1]heptane ring system, parent to the well-known natural product pinane, is a bridged bicyclic alkane characterized by a six-membered ring constrained by a one-carbon bridge. This structural arrangement imparts significant conformational rigidity and introduces considerable ring strain, which in turn dictates its chemical reactivity and three-dimensional geometry.[4][5] In drug discovery, replacing a flat meta-substituted phenyl ring with a bicyclo[3.1.1]heptane moiety can lead to improved solubility, enhanced metabolic stability, and novel intellectual property.[6] The precise spatial orientation of substituents attached to the bridgehead carbons mimics the 1,3-disubstitution pattern of a benzene ring, making it an attractive scaffold for modulating ligand-receptor interactions.[1][3]
The Conformational Landscape: Chair, Boat, and Twist-Boat Forms
Similar to cyclohexane, the six-membered ring of the bicyclo[3.1.1]heptane system can theoretically adopt several conformations, primarily described as chair, boat, and twist-boat forms. However, the presence of the one-carbon bridge significantly alters the energetic landscape and conformational dynamics compared to a simple cyclohexane ring.[7][8]
The inherent strain in the bicyclo[3.1.1]heptane skeleton arises from a combination of angle strain, torsional strain, and steric interactions. The ideal tetrahedral bond angle of 109.5° is distorted within the ring system, contributing to angle strain. Torsional strain results from the eclipsing of bonds on adjacent carbon atoms, while steric strain arises from non-bonded interactions between atoms that are in close proximity.[9][10]
Key Factors Influencing Conformational Equilibrium
The conformational preference of the bicyclo[3.1.1]heptane ring can be significantly influenced by the nature and position of substituents.
-
Steric Hindrance : Bulky substituents will preferentially occupy positions that minimize steric interactions with the rest of the ring system.[11][12] For instance, in substituted pinane derivatives, a large group will favor a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions.
-
Torsional Strain : Substituents can alter the torsional angles within the ring, either alleviating or exacerbating existing strain.[13][14][15] The molecule will adopt a conformation that minimizes these eclipsing interactions.
-
Anomeric Effects : The presence of heteroatoms within the ring or as substituents can introduce stereoelectronic effects, such as the anomeric effect, which may favor an axial orientation for an electronegative substituent adjacent to a heteroatom in the ring, contrary to what would be expected from purely steric considerations.[4]
Analytical Techniques for Conformational Elucidation
A combination of experimental and computational methods is essential for a thorough conformational analysis of bicyclo[3.1.1]heptane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[16][17] Several NMR parameters are particularly informative:
-
1H-1H Coupling Constants (3JHH) : The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[18][19] By measuring these coupling constants, it is possible to deduce the torsional angles within the ring and thus infer the dominant conformation.
-
Nuclear Overhauser Effect (NOE) : NOE experiments, such as 1D NOESY and 2D NOESY, provide information about the spatial proximity of protons.[9][13] The observation of an NOE between two protons indicates that they are close in space (< 5 Å), which can help to distinguish between different conformers and determine the relative stereochemistry of substituents.[20]
-
Variable Temperature (VT) NMR : For systems undergoing conformational exchange, VT-NMR can be used to "freeze out" individual conformers at low temperatures or to study the dynamics of the equilibrium at higher temperatures.[21]
X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution snapshot of the molecule's conformation in the solid state.[4][22] This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles, offering a static picture that can be used to validate and benchmark computational models.[23][24] Crystal structures of various bicyclo[3.1.1]heptane derivatives have confirmed the adoption of specific, often strained, conformations.[25][26]
Computational Chemistry
Computational modeling is an indispensable tool for exploring the conformational landscape of bicyclo[3.1.1]heptane systems.
-
Molecular Mechanics (MM) : Force-field based methods provide a rapid means of exploring a wide range of possible conformations and estimating their relative energies.[27]
-
Density Functional Theory (DFT) and Ab Initio Calculations : These quantum mechanical methods offer a more accurate description of the electronic structure and can be used to calculate the energies and geometries of different conformers with high precision.[28][29] Potential energy surface scans can be performed to map the energy landscape as a function of specific dihedral angles, identifying energy minima corresponding to stable conformers and the transition states that connect them.[30]
Experimental and Computational Protocols
Protocol for Conformational Analysis using NMR Spectroscopy
-
Sample Preparation : Dissolve the bicyclo[3.1.1]heptane derivative in a suitable deuterated solvent at a concentration appropriate for the desired NMR experiments (typically 1-10 mg in 0.5-0.7 mL).
-
1D 1H and 13C NMR : Acquire standard 1D spectra to identify all proton and carbon resonances.
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : To establish proton-proton connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons. A mixing time appropriate for the molecular size should be chosen (typically 300-800 ms for small molecules).
-
-
Data Analysis :
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Extract 3JHH coupling constants from the high-resolution 1D 1H spectrum.
-
Use the measured coupling constants in conjunction with the Karplus equation to estimate dihedral angles.
-
Analyze the NOESY spectrum to identify key through-space interactions that define the spatial arrangement of atoms and substituents.
-
Integrate the experimental data to build a model of the dominant conformation in solution.
-
Caption: Workflow for NMR-based conformational analysis.
Protocol for Computational Conformational Analysis using Gaussian
-
Structure Building : Build the 3D structure of the bicyclo[3.1.1]heptane derivative using a molecular modeling program such as GaussView.[15][31]
-
Conformational Search (Optional but Recommended) : Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation :
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[17]
-
The Opt keyword in the Gaussian input file requests a geometry optimization. The Freq keyword calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Potential Energy Surface (PES) Scan :
-
To explore the energy profile of ring puckering or substituent rotation, define a redundant coordinate corresponding to a key dihedral angle.
-
Use the Scan keyword in conjunction with Opt=Z-matrix to perform a relaxed PES scan, optimizing the remaining geometry at each step of the scan.[30]
-
-
Data Analysis :
-
Compare the relative energies (including zero-point vibrational energy corrections) of the optimized conformers to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.
-
Analyze the PES scan to identify the energy barriers between different conformations.
-
Compare the calculated geometric parameters (bond lengths, angles, dihedrals) and predicted NMR parameters (chemical shifts, coupling constants) with experimental data for validation.
-
Caption: Workflow for computational conformational analysis.
Conclusion
The conformational analysis of the bicyclo[3.1.1]heptane ring system is a multifaceted challenge that requires a synergistic approach combining high-resolution experimental techniques and sophisticated computational methods. A thorough understanding of the delicate balance of steric and electronic factors that govern the conformational preferences of this important scaffold is critical for its successful application in drug design and development. By leveraging the power of modern analytical and computational tools, researchers can unlock the full potential of the bicyclo[3.1.1]heptane motif to create novel, three-dimensional therapeutics with optimized properties.
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A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. (n.d.). Academia.edu. Retrieved from [Link]
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Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. (2017, December 18). PubMed. Retrieved from [Link]
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Bicyclo[3.1.1]heptanes as bioisosteres of benzenes.[7] This work:.... (n.d.). ResearchGate. Retrieved from [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. Retrieved from [Link]
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Understanding Steric Strain and Torsional Strain: A Deep Dive Into Molecular Interactions. (2026, January 15). Retrieved from [Link]
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Steric Strain vs. Torsional Strain: What's the Difference?. (2024, November 16). Difference Wiki. Retrieved from [Link]
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NOE Experiments. (n.d.). Faculty of Mathematical & Physical Sciences - UCL. Retrieved from [Link]
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3.1: Conformations of Organic Molecules. (2021, October 24). Chemistry LibreTexts. Retrieved from [Link]
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Force fields optimized against experimental data for large compound families using CombiFF. (2022, September 3). arXiv.org. Retrieved from [Link]
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Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. (n.d.). ResearchGate. Retrieved from [Link]
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Welcome to the NMR tutorials - Analyzing NMR data. (n.d.). Retrieved from [Link]
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NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]
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An Introduction to NMR-based Metabolomics and Statistical Data Analysis using MetaboAnalyst. (n.d.). Retrieved from [Link]
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Bicyclo[3.1.1]heptanes as bioisosteres of benzenes.[7] This work:.... (n.d.). ResearchGate. Retrieved from [Link]
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X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. (2024, May 20). PMC. Retrieved from [Link]
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X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023, December 15). MDPI. Retrieved from [Link]
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Steric Effect at C-7 of Norbornene. (n.d.). Hamilton - McMaster University. Retrieved from [Link]
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X-ray crystal structure and conformational analysis of N-(3-dimethylaminopropyl)-N-(ethylaminocarbonyl)-6-(2-propenyl)er goline -8 beta-carboxamide (Cabergoline): comparison with bromocriptine and lisuride and a hypothesis for its high dopaminergic activity. (n.d.). PubMed. Retrieved from [Link]
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(PDF) X-ray and DFT Crystal Structure Determination and Conformational Analysis of a Pyrethroid Compound. (2025, August 9). ResearchGate. Retrieved from [Link]
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Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-. (n.d.). the NIST WebBook. Retrieved from [Link]
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Conformations of Cyclohexane | Chair, Boat & Twist-Boat - Lesson. (n.d.). Study.com. Retrieved from [Link]
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Conformation of cyclohexane. (n.d.). BYJU'S. Retrieved from [Link]
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An In-depth Technical Guide to the pKa and Acidity of Bicyclo[3.1.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile, profoundly influencing its behavior in biological systems. For drug development professionals, a deep understanding of the pKa of lead compounds is not merely academic; it is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical analysis of the pKa and acidity of Bicyclo[3.1.1]heptane-1-carboxylic acid, a molecule of increasing interest in medicinal chemistry as a saturated bioisostere for meta-substituted arenes. We will explore the structural and electronic factors governing its acidity, provide detailed protocols for its experimental and computational pKa determination, and offer a comparative analysis with related molecular scaffolds.
Introduction: The Significance of Bicyclo[3.1.1]heptane-1-carboxylic acid in Medicinal Chemistry
The principle of isosterism, the substitution of one atom or group of atoms for another with similar physical and/or chemical properties, is a powerful strategy in drug design. Bioisosteres, isosteres that retain biological activity, are employed to modulate a drug's properties to enhance efficacy, reduce toxicity, or alter its metabolic profile. The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a promising saturated bioisostere for meta-substituted benzene rings.[1][2][3] This rigid, three-dimensional structure can mimic the geometry of a meta-substituted arene while offering a distinct electronic and metabolic profile, often leading to improved metabolic stability and lipophilicity.[1]
The introduction of a carboxylic acid moiety at the bridgehead position of the bicyclo[3.1.1]heptane core creates a molecule with a defined acidic center. The pKa of this carboxylic acid is a critical parameter that dictates its ionization state at physiological pH, which in turn governs its interactions with biological targets, membrane permeability, and overall pharmacokinetic behavior. A thorough understanding of the factors that determine the pKa of Bicyclo[3.1.1]heptane-1-carboxylic acid is therefore essential for its rational application in drug discovery.
Structural and Electronic Determinants of Acidity
The acidity of a carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion. Factors that stabilize this anion will increase the acidity of the parent acid, resulting in a lower pKa value. In the case of Bicyclo[3.1.1]heptane-1-carboxylic acid, the unique geometry and electronic properties of the bicyclic cage play a pivotal role.
The Role of the Bridgehead Carbon and s-Character
The carboxylic acid group in Bicyclo[3.1.1]heptane-1-carboxylic acid is attached to a bridgehead carbon atom. The hybridization of this carbon atom is a key determinant of the molecule's acidity. In general, a higher degree of s-character in the C-C bond connecting the ring to the carboxyl group leads to a more electronegative carbon atom. This increased electronegativity inductively withdraws electron density from the carboxylate anion, stabilizing the negative charge and thereby increasing acidity.
However, the rigid, strained nature of bicyclic systems imposes geometric constraints that can alter the ideal sp³ hybridization of the bridgehead carbon.[4] The bond angles in the bicyclo[3.1.1]heptane system deviate from the ideal tetrahedral angle of 109.5°. This strain can influence the hybridization of the bridgehead carbon's orbitals, affecting the s-character of the exocyclic C-COOH bond. A detailed analysis of the bond angles and lengths through computational modeling can provide insight into the specific hybridization state and its effect on acidity.
Inductive and Steric Effects of the Bicyclic Cage
The alkyl framework of the bicyclo[3.1.1]heptane cage acts as an electron-donating group through induction, which tends to destabilize the carboxylate anion and decrease acidity compared to formic acid.[5][6][7] However, the magnitude of this effect is modulated by the rigid three-dimensional structure.
Furthermore, steric hindrance around the carboxylic acid group can influence its solvation and interaction with the surrounding solvent molecules. The bulky bicyclic framework may sterically hinder the solvation of the carboxylate anion, potentially destabilizing it and leading to a higher pKa.
Comparative pKa Analysis
To contextualize the acidity of Bicyclo[3.1.1]heptane-1-carboxylic acid, it is instructive to compare its pKa value with those of structurally related acids.
| Compound | pKa Value |
| Bicyclo[3.1.1]heptane-1-carboxylic acid | 5.0 |
| m-Methylbenzoic acid | 4.3 |
| 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid | 4.2 |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | ~4.0 |
| Bicyclo[2.2.2]octane-1-carboxylic acid | ~4.8 |
Note: The pKa values for Bicyclo[1.1.1]pentane-1-carboxylic acid and Bicyclo[2.2.2]octane-1-carboxylic acid are approximate values based on literature data for comparative purposes.
The experimental pKa of Bicyclo[3.1.1]heptane-1-carboxylic acid is 5.0. This is slightly higher than that of m-methylbenzoic acid (pKa = 4.3), indicating that the bicyclo[3.1.1]heptyl group is slightly more electron-donating and/or its conjugate base is less stabilized than the m-tolyl group.
Interestingly, the introduction of an oxygen atom into the bicyclic framework at the 3-position to give 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid leads to a significant increase in acidity (pKa = 4.2). This is due to the electron-withdrawing inductive effect of the oxygen atom, which stabilizes the carboxylate anion.
Comparing with other bridgehead carboxylic acids, the acidity is influenced by the ring strain and geometry. The highly strained Bicyclo[1.1.1]pentane system in Bicyclo[1.1.1]pentane-1-carboxylic acid leads to a higher s-character in the exocyclic bond of the bridgehead carbon, resulting in a lower pKa. Conversely, the less strained Bicyclo[2.2.2]octane system in Bicyclo[2.2.2]octane-1-carboxylic acid has a pKa closer to that of simple aliphatic carboxylic acids.
Methodologies for pKa Determination
Accurate determination of the pKa value is crucial. Both experimental and computational methods can be employed, each with its own set of advantages and considerations.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.
Principle: The method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the analyte (Bicyclo[3.1.1]heptane-1-carboxylic acid) while monitoring the pH of the solution using a pH electrode. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of ~0.1 M NaOH and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a solution of Bicyclo[3.1.1]heptane-1-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the hydrophobic nature of the bicyclic cage, a co-solvent such as methanol or DMSO may be required to ensure solubility. The use of a co-solvent will yield an apparent pKa (pKaapp) which can be extrapolated to aqueous conditions if necessary.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
-
Titration:
-
Place a known volume of the Bicyclo[3.1.1]heptane-1-carboxylic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly beyond the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (where the slope is steepest). This can be done by examining the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Self-Validation: The protocol's integrity is maintained by ensuring accurate calibration of the pH meter, precise determination of the titrant concentration, and careful equilibration of the pH reading after each titrant addition. Performing the titration in triplicate and calculating the average pKa and standard deviation will ensure the reproducibility and reliability of the results.
Caption: Workflow for pKa determination by potentiometric titration.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational methods, particularly DFT, have become powerful tools for predicting pKa values with a high degree of accuracy.
Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. DFT calculations can be used to compute the energies of the acidic and basic forms of the molecule in the gas phase and in solution (using a continuum solvation model), from which ΔG and subsequently the pKa can be calculated.
Step-by-Step Protocol:
-
Geometry Optimization:
-
Build the 3D structures of both the neutral Bicyclo[3.1.1]heptane-1-carboxylic acid and its conjugate base (carboxylate anion).
-
Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). A suitable level of theory, for example, the B3LYP functional with a 6-31+G(d,p) basis set, should be employed.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to obtain the thermal corrections to the Gibbs free energy at the same level of theory. This step also confirms that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
-
Calculation of Gibbs Free Energy of Deprotonation:
-
Calculate the Gibbs free energy of the deprotonation reaction in the gas phase (ΔG_gas) and the Gibbs free energy of solvation for each species (ΔG_solv).
-
The Gibbs free energy of the reaction in solution (ΔG_soln) is then calculated using a thermodynamic cycle (see diagram below).
-
-
pKa Calculation:
-
The pKa is calculated from ΔG_soln using the following equation: pKa = ΔG_soln / (2.303 * R * T) where R is the gas constant and T is the temperature in Kelvin. An empirical correction factor may be applied to improve the accuracy of the prediction, based on a training set of molecules with known pKa values.
-
Self-Validation: The reliability of the computational protocol depends on the choice of the functional, basis set, and solvation model. It is crucial to validate the chosen computational methodology by calculating the pKa values for a set of known carboxylic acids and comparing the predicted values with experimental data. Achieving a mean absolute error of less than 0.5 pKa units is a good indicator of a reliable method.
Caption: Workflow for computational pKa prediction using DFT.
Conclusion
Bicyclo[3.1.1]heptane-1-carboxylic acid is a valuable building block in modern drug discovery, offering a three-dimensional, saturated alternative to traditional aromatic scaffolds. Its acidity, characterized by a pKa of 5.0, is a critical parameter that influences its behavior in biological systems. This guide has provided a detailed examination of the structural and electronic factors that govern its acidity, placing it in the context of related molecules. Furthermore, we have presented comprehensive, step-by-step protocols for both the experimental determination of its pKa via potentiometric titration and its computational prediction using DFT. By understanding and accurately determining the pKa of this and other novel scaffolds, researchers and drug development professionals can make more informed decisions in the design and optimization of new therapeutic agents.
References
- Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [URL: https://www.
- Buy 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester. BenchChem. [URL: https://www.benchchem.com/product/b839843]
- Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/378440781_Recent_Advances_in_the_Synthesis_of_Bicyclo311heptanes]
- Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03684]
- Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38252565/]
- Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10998781/]
- Stereoelectronic Effects_Chong_2024. Baran Lab. [URL: https://www.scripps.edu/baran/wp-content/uploads/2024/10/Stereoelectronic-Effects_Chong_2024.pdf]
- Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di... Google Patents. [URL: https://patents.google.
- Carbon Orbital Hybridizations and Acidity of the Bicyclobutane System. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01000a081]
- Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17941680/]
- Carboxylic Acids and the Acidity of the O±H Bond. Cengage. [URL: https://www.cengage.com/chemistry/book_content/0495391909_vollhardt/ch19/ch19_1_20.pdf]
- Chemistry 2000 Slide Set 19a: Organic acids Structural determinants of acidity. St. Francis Xavier University. [URL: https://www.stfx.ca/sites/default/files/2020-03/19a_Acids.pdf]
- bridge head compound. Filo. [URL: https://www.filo.kitabo.
- 21.2: Acidity of Carboxylic Acids. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution/21.02%3A_Acidity_of_Carboxylic_Acids]
- Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/5638209_Substituent_Effects_on_the_Acidity_of_Weak_Acids_1_Bicyclo222octane-1-carboxylic_Acids_and_Bicyclo111pentane-1-carboxylic_Acids]
- Development of Indolo-Bicyclo[3.1.1]heptane as a Carbazole Isostere through Radical Indolization of Bicyclo[1.1.0]butanes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e94b29f03f395024443685]
- Factors affecting Acidity of Carboxylic Acids. YouTube. [URL: https://www.youtube.
- NMR and hybridization data for bridgehead carbon atoms; the s‐character... ResearchGate. [URL: https://www.researchgate.
- bicyclo[2.2.2]octane-1-carboxylic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9235928.htm]
- Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature. [URL: https://www.
- Chemical Properties of Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8). Cheméo. [URL: https://www.chemeo.com/cid/79-132-8/Bicyclo-2.2.2-octane-1-carboxylic-acid.html]
- Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32686866/]
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Advanced Stereochemical & Synthetic Guide: Bicyclo[3.1.1]heptane Scaffolds
Executive Summary
The bicyclo[3.1.1]heptane (BCHep) scaffold represents a critical geometric wedge in modern medicinal chemistry.[1][2][3][4] Historically dominated by the chiral pool availability of
Structural Paradigm & Stereochemical Geometry
The "Puckered" Butterfly Conformation
The bicyclo[3.1.1]heptane core consists of a cyclobutane ring bridged by a methylene group. Unlike the planar representation often seen in 2D sketches, the cyclobutane ring adopts a distinct "puckered" or "butterfly" conformation to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain).
-
Bridgehead Constraints: The C1 and C5 bridgehead carbons are constrained, preventing double bond formation (Bredt’s Rule) unless the ring size is significantly larger.
-
The Y-Shape Geometry: The methylene bridge (C6 in IUPAC, C7 in pinene numbering) forces the "wings" of the cyclobutane down. This creates two distinct faces:
-
Endo Face: The concave interior, sterically shielded by the "wings."
-
Exo Face: The convex exterior, generally more accessible to reagents unless blocked by bridge substituents (e.g., the gem-dimethyls in pinene).
-
The Meta-Benzene Bioisosterism
The most significant modern application of the BCHep scaffold is its ability to mimic the geometry of meta-disubstituted arenes while improving physicochemical properties.[6]
| Property | meta-Benzene | Bicyclo[3.1.1]heptane | Impact |
| Exit Vector Angle | 120° | ~119° | Near-perfect geometric overlap.[7] |
| C-C Distance | ~4.8 Å | ~4.8–5.0 Å | Maintains ligand-receptor fidelity. |
| Hybridization | sp² (Planar) | sp³ (3D) | Increases solubility ("Escape from Flatland"). |
| Lipophilicity | High LogP | Lower LogP | Improved DMPK profile. |
| Metabolic Liability | Aromatic oxidation | C-H oxidation | Reduced CYP450 inhibition/metabolism. |
Stereochemical Control Mechanisms
The "Gem-Dimethyl" Effect (Pinene Series)
In pinene-derived scaffolds, the C6-bridge bears two methyl groups. These are not passive; they act as a steric gate.
-
Endo Attack Preference: In reactions like hydroboration on
-pinene, the bulky gem-dimethyl group on the bridge effectively blocks the exo face, forcing reagents to approach from the sterically crowded endo face (contrary to the typical norbornane preference). -
Result: High diastereoselectivity (e.g., formation of isopinocampheol).
The Bridgehead Radical (Propellane Series)
In the modern de novo synthesis from [3.1.1]propellane, stereocontrol is dictated by the radical mechanism.
-
Strain Release: The central bond of [3.1.1]propellane is highly strained (~35 kcal/mol). Cleavage generates bridgehead radicals.
-
Vector Control: Radical addition occurs at the bridgehead (C1/C3), preserving the cage integrity.
Visualization: Stereochemical Vectors & Bioisosterism[3]
Caption: Geometric fidelity of BCHep to meta-benzene and the steric influence of the C6-bridge on facial selectivity.
Synthetic Pathways[1][4][8][9][10][11]
Pathway A: The [3.1.1]Propellane Route (Modern Standard)
This route, pioneered by the Anderson group (2022), allows for the construction of non-methylated BCHeps, essential for pure bioisostere applications.
-
Precursor Assembly: Cyclization of 1,3-cyclohexanedicarboxylic acid derivatives.
-
Propellane Formation: Intramolecular Wurtz-type coupling to form [3.1.1]propellane.
-
Radical Ring Opening: Reaction with heteroatom-centered radicals (e.g., thiols, iodine) or metallaphotoredox catalysis to install bridgehead substituents.
Pathway B: The Chiral Pool Route (Pinene)
Best for accessing chiral, methylated scaffolds.
-
Oxidation:
-Pinene Verbenone (Allylic oxidation). -
Ring Opening: Ozonolysis to cyclobutane derivatives (Pinonic acid).
Experimental Protocol: Synthesis of 1,3-Disubstituted BCHeps
Objective: Synthesis of 1-iodo-3-(aryl)bicyclo[3.1.1]heptane via multicomponent radical carboiodination. This protocol validates the meta-substitution pattern.
Source Grounding: Based on methodologies developed by Anderson et al. (Nature, 2022) and subsequent protocols (Nat. Protoc., 2025).[2][4][5]
Reagents & Equipment
-
Substrate: [3.1.1]Propellane (freshly prepared as 0.2 M solution in Et₂O).
-
Radical Precursor: Aryl iodide (Ar-I) or Alkyl iodide.
-
Catalyst: Sodium ascorbate / Ru(bpy)₃Cl₂ (if using photoredox) or simple atom-transfer conditions.
-
Solvent: Acetonitrile/Water or pure Et₂O depending on radical source.
-
Light Source: Blue LED (456 nm) for photocatalytic variants.
Step-by-Step Workflow
-
Propellane Generation (In Situ):
-
Treat 1,3-diiodobicyclo[3.1.1]heptane with MeLi (2.0 equiv) in Et₂O at –78 °C.
-
Warm to 0 °C. The resulting solution contains [3.1.1]propellane. Caution: Strain-energy rich; handle in solution.
-
-
Radical Addition (Atom Transfer Radical Addition - ATRA):
-
To the propellane solution, add the target Aryl Iodide (1.0 equiv).
-
Add initiator: Et₃B (0.1 equiv) and air (trace) OR irradiate with Blue LED if using a photocatalyst.
-
Stir at 20 °C for 4 hours.
-
-
Mechanism:
-
The radical
attacks the central bond of the propellane. -
The bond breaks, relieving strain, generating a bridgehead radical at the distal position.
-
The bridgehead radical abstracts Iodine from the starting material, propagating the chain.
-
-
Purification:
-
Concentrate under reduced pressure (keep bath <30 °C to avoid volatility loss of lighter BCHeps).
-
Purify via Silica Gel Chromatography (Hexanes/EtOAc).
-
Validation Criteria (Self-Correcting)
-
NMR Check: Diagnostic bridgehead protons in ¹H NMR appear distinct from the cyclobutane methylene protons.
-
Geometry Check: If X-ray is possible, verify the C1-C3 angle is ~119°.
-
Mass Balance: Yields should be >60%. Lower yields indicate polymerization of the propellane (concentration too high).
Visualization: Propellane-to-BCHep Workflow
Caption: Radical strain-release mechanism converting [3.1.1]propellane to functionalized BCHep scaffolds.
Medicinal Chemistry Applications
The BCHep scaffold is not merely a spacer; it is a physicochemical modulator.
Case Study: Sonidegib Analogs
Replacing the central meta-phenyl ring of the Hedgehog pathway inhibitor Sonidegib with a BCHep core demonstrated the following:
| Metric | Sonidegib (Phenyl) | BCHep Analog | Interpretation |
| Solubility (µM) | < 1.0 | > 50 | Significant improvement due to sp³ character. |
| LogD (pH 7.4) | 4.2 | 3.8 | Reduced lipophilicity. |
| Cl_int (mL/min/kg) | High | Low | Reduced aromatic ring count lowers metabolic clearance. |
| Potency (IC50) | 4 nM | 12 nM | Slight potency cost, but acceptable for PK gains. |
Guidance: Use BCHep when the meta-phenyl ring in a lead compound is a metabolic soft spot or when solubility is a limiting factor (Brick dust compounds).
References
-
Frank, N., et al. (2022).[6] A new bioisostere for meta-substituted arenes. Nature, 611, 721–726.[6] [Link]
-
Paul, B., et al. (2025).[4][5] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane.[1][3][4][5] Nature Protocols, 20, 1–25. [Link]
-
Cioffi, C. L., et al. (2025).[5] 3-Oxabicyclo[3.1.1]heptanes: Potential Mimetics of meta-Substituted Phenyl Rings.[7] Organic Letters, 27, 3291. [Link]
-
Denisenko, A., et al. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Journal of Medicinal Chemistry, 64(3), 1187–1214. [Link]
-
Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62, e202302345. [Link]
Sources
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- 2. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
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- 6. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
Synthesis Protocols for Bicyclo[3.1.1]heptane-1-carboxylic acid: A Modern Bioisostere for Drug Discovery
An Application Note for Medicinal and Process Chemistry
Abstract
Bicyclo[3.1.1]heptanes (BCHeps) have recently emerged as crucial three-dimensional scaffolds in medicinal chemistry, serving as effective bioisosteres for meta-substituted benzene rings.[1][2] Their unique rigid structure precisely mimics the 120° bond vector angle of meta-substitution while enhancing key pharmacokinetic properties such as solubility and metabolic stability.[3][4] Bicyclo[3.1.1]heptane-1-carboxylic acid is a pivotal building block for introducing this valuable motif into drug candidates. This application note provides detailed, field-proven protocols for the synthesis of this compound, focusing on modern, scalable methods suitable for research and drug development professionals. We will primarily detail the synthesis via the radical ring-opening of [3.1.1]propellane, a robust and versatile route.
Introduction: The Strategic Advantage of the Bicyclo[3.1.1]heptane Scaffold
The replacement of aromatic rings with saturated bioisosteres is a powerful strategy in drug design to escape "flatland" and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] While bicyclo[1.1.1]pentane (BCP) is a well-established bioisostere for para-substituted arenes, a geometrically accurate mimic for meta-substituted systems was a significant challenge until the development of the bicyclo[3.1.1]heptane (BCHep) scaffold.[1][4]
The synthesis of functionalized BCHeps, particularly the bridgehead carboxylic acid, enables their incorporation into new chemical entities. Older methods for creating the BCHep core, such as the ring expansion of BCPs or the cyclization of cyclohexane dicarboxylates, often suffer from low yields, limited substrate scope, and lengthy synthetic sequences.[4] The protocols detailed herein focus on a contemporary approach starting from the strained but highly versatile intermediate, [3.1.1]propellane.[1][3]
Primary Synthetic Route: Radical-Mediated Opening of [3.1.1]Propellane
The most direct and scalable synthesis of bicyclo[3.1.1]heptane-1-carboxylic acid proceeds through a two-stage process: first, the preparation of the key [3.1.1]propellane intermediate, and second, its functionalization and conversion to the target carboxylic acid.[1] This strategy leverages the high ring strain of the propellane's central bond, which readily undergoes radical-mediated addition reactions to generate the stable bicyclo[3.1.1]heptane framework.[4][5]
Figure 1: Overall workflow for the synthesis of Bicyclo[3.1.1]heptane-1-carboxylic acid from a commercial starting material via a [3.1.1]propellane intermediate.
This five-step protocol produces the key propellane intermediate on a multigram scale from a commercially available starting material.[1][3] The causality behind this sequence is the systematic construction of a highly strained cyclopropane ring fused to a cyclobutane, primed for the final ring-closing step.
Experimental Procedure:
-
Kulinkovich Cyclopropanation: Ethyl 4-chlorobutanoate is treated with a Grignard reagent (e.g., EtMgBr) in the presence of a titanium(IV) isopropoxide catalyst. This step forms a 1-hydroxycyclopropyl intermediate.
-
Mesylation: The resulting alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group (mesylate).
-
Rearrangement: The mesylated intermediate undergoes a chlorinative rearrangement to form a key cyclopropyl-allyl chloride.[4]
-
Dibromocyclopropanation: The alkene moiety of the rearranged product is subjected to dibromocyclopropanation using bromoform and a strong base (e.g., potassium tert-butoxide), which forms a dibromocyclopropane-fused ring system. This four-step sequence typically requires only one chromatographic purification.[4]
-
Propellane Formation: The dibromocyclopropane intermediate is treated with two equivalents of an organolithium reagent, such as phenyllithium, at low temperature. This effects a lithium-halogen exchange and subsequent intramolecular cyclization to afford [3.1.1]propellane as a distillable liquid.[4]
Data Summary for Propellane Synthesis
| Parameter | Value | Source |
| Starting Material | Ethyl 4-chlorobutanoate | [1][3] |
| Number of Steps | 5 | [1][3] |
| Overall Yield | 26–37% | [1][3] |
| Total Time | ~53 hours | [1][3] |
| Scale | Multigram | [4] |
| Final Purification | Distillation | [4] |
This protocol utilizes a photocatalyzed atom transfer radical addition (ATRA) to functionalize the propellane, followed by standard organic transformations to yield the final carboxylic acid.[1][3] The choice of a photocatalytic method allows the reaction to proceed under mild conditions with high functional group tolerance.
Experimental Procedure:
-
Photocatalyzed Iodide Formation: In a suitable solvent (e.g., acetonitrile), [3.1.1]propellane is mixed with an appropriate iodo-precursor (such as an iodinated pivalate ester). An iridium-based photocatalyst is added, and the mixture is irradiated with blue light (e.g., 456 nm LED) for 6-8 hours. The reaction proceeds via a radical chain mechanism, opening the propellane and adding the iodo-ester across the bridgehead positions.
-
Ester Hydrolysis and Oxidation: The resulting bicyclo[3.1.1]heptane iodide pivalate ester is then subjected to a two-step hydrolysis/oxidation sequence.[1][3]
-
Hydrolysis: The pivalate ester is first hydrolyzed to the corresponding alcohol using a strong base (e.g., NaOH) in a solvent mixture like THF/water.
-
Oxidation: The primary alcohol is then oxidized to the carboxylic acid. A variety of strong oxidizing agents can be used, such as Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate.[6][7] The reaction is typically performed in an appropriate solvent (e.g., acetone) and worked up by acidification to protonate the carboxylate salt.
-
-
Purification: The final Bicyclo[3.1.1]heptane-1-carboxylic acid is purified by crystallization or column chromatography to yield the final product.
Data Summary for Carboxylic Acid Synthesis
| Parameter | Value | Source |
| Starting Material | [3.1.1]Propellane | [1][3] |
| Key Steps | Photocatalyzed ATRA, Hydrolysis, Oxidation | [1][3] |
| Total Time | ~40 hours (from iodide) | [1][3] |
| Expertise Level | Graduate-level synthetic chemistry | [1] |
Alternative Synthetic Strategies
While the propellane route is highly effective, other methods have been developed for constructing the bicyclo[3.1.1]heptane core.
A notable alternative involves a photoinduced [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs).[5] This method constructs the bicyclo[3.1.1]heptane core in a single step under very mild conditions.
-
Mechanism: An iridium photocatalyst absorbs light and oxidizes the cyclopropylamine to a radical cation. This intermediate undergoes β-scission to generate a distonic radical that engages the bicyclo[1.1.0]butane in a cycloaddition, forming the desired scaffold.[5] Subsequent functional group manipulation would be required to install the carboxylic acid at the bridgehead position.
Sources
- 1. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 5. Buy Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | 75328-55-1 [smolecule.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. youtube.com [youtube.com]
Application Note: Bicyclo[3.1.1]heptane-1-carboxylic Acid in Fragment-Based Drug Discovery
Executive Summary
In the pursuit of "escaping flatland," Fragment-Based Drug Discovery (FBDD) has increasingly adopted three-dimensional (3D) scaffolds to improve physicochemical properties and patentability. While Bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-phenyl bioisosterism, Bicyclo[3.1.1]heptane (BCHep) has emerged as the critical geometric equivalent for meta -substituted arenes.[1][2]
This guide details the application of Bicyclo[3.1.1]heptane-1-carboxylic acid (BCHep-COOH) as a core fragment. It addresses the specific challenges of bridgehead functionalization, provides validated protocols for library synthesis, and outlines the structural logic for deploying this scaffold to optimize ligand efficiency (LE) and metabolic stability.
The Scientific Case: Geometry & Bioisosterism
The "Meta" Vector Challenge
Standard aromatic fragments (phenyl, pyridine) often suffer from metabolic liability and poor solubility. Replacing these with saturated bioisosteres increases the fraction of sp³ hybridized carbons (
However, geometry is the limiting factor.
-
Bicyclo[1.1.1]pentane (BCP): Exit vectors are 180° (Linear).[3] Perfect para-phenyl mimic.
-
Bicyclo[3.1.1]heptane (BCHep): Exit vectors are ~120°.[4] Perfect meta -phenyl mimic.
Physicochemical Profile
The BCHep scaffold offers a distinct advantage over planar aromatics by introducing bulk without breaking the vector alignment required for binding.
| Property | m-Benzoic Acid | Bicyclo[3.1.1]heptane-1-COOH | Impact in FBDD |
| Hybridization | sp² (Planar) | sp³ (3D Rigid) | Improved solubility; access to novel IP space. |
| Exit Vector Angle | 120° | ~119-120° | Maintains binding geometry of meta-substituents.[5] |
| Metabolic Stability | Low (CYP oxidation) | High | Blocks metabolic soft spots; bridgehead C-H is distinct. |
| Lipophilicity (LogP) | ~1.87 | ~1.9 - 2.1 | Slight increase, but offset by better solubility. |
Decision Logic & Workflow
The following decision tree illustrates when to deploy BCHep-COOH versus other saturated scaffolds during the Hit-to-Lead (H2L) phase.
Figure 1: Bioisostere selection logic. BCHep is the specific geometric solution for replacing meta-substituted aromatics.
Experimental Protocols
Protocol A: Parallel Amide Library Synthesis
Context: The bridgehead carboxylic acid of BCHep is sterically hindered (tertiary alkyl character) and less acidic than benzoic acid. Standard coupling conditions often fail or proceed slowly. This protocol uses HATU with controlled temperature to ensure conversion without racemization (though BCHep is achiral at the bridgehead, stereocenters elsewhere may exist).
Materials:
-
Bicyclo[3.1.1]heptane-1-carboxylic acid (0.2 mmol per reaction)
-
Diverse Amine Library (
) -
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Dissolve BCHep-1-COOH (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.2 equiv).
-
Critical Step: Stir at Room Temperature for 30 minutes before adding the amine. This "pre-activation" is essential for the sterically hindered bridgehead acid to form the active ester.
-
-
Coupling:
-
Add the amine (1.1 equiv) to the reaction vessel.
-
Stir at 40°C for 16 hours.
-
Note: Unlike standard phenyl acids, the bridgehead position requires mild heating to drive the reaction to completion due to steric bulk.
-
-
Work-up (High Throughput):
-
Dilute with Ethyl Acetate (3x volume).
-
Wash with 1M HCl (to remove unreacted amine/DIPEA).
-
Wash with Sat.
(to remove unreacted acid). -
Pass through a phase separator and evaporate.
-
-
QC Criteria:
-
LCMS: Purity > 90%.
-
¹H NMR Validation: Look for the disappearance of the broad COOH singlet (~11-12 ppm) and the appearance of the amide NH doublet/triplet (~6-8 ppm). The bridgehead protons of the BCHep core typically appear as multiplets between 1.8–2.4 ppm.
-
Protocol B: Saturation Transfer Difference (STD) NMR Screening
Context: When screening BCHep fragments against a protein target, the aliphatic protons of the cage provide excellent handles for STD-NMR, often superior to the broad signals of aromatics.
-
Sample Preparation:
-
Protein: 5-10 µM (in deuterated buffer, phosphate or Tris).
-
Fragment (BCHep analog): 500 µM - 1 mM.
-
Ligand/Protein Ratio: 100:1.
-
-
Pulse Sequence:
-
Use a standard STD sequence with a train of Gaussian pulses.
-
On-resonance irradiation: 0.0 - 0.8 ppm (Targeting protein methyls). Caution: Ensure the BCHep cage protons (1.5 - 2.5 ppm) are NOT irradiated.
-
Off-resonance irradiation: 30 ppm.
-
-
Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Positive Hit: Signals corresponding to the BCHep cage (1.5 - 2.5 ppm) appear in the difference spectrum, indicating magnetization transfer (binding).
-
Validation: The rigid nature of the [3.1.1] system results in sharp peaks, making epitope mapping (determining which part of the molecule touches the protein) highly precise.
-
Advanced Elaboration: The Propellane Route
While amide coupling is standard, advanced users may wish to grow the fragment directly from the core carbon. The modern synthesis utilizes [3.1.1]propellane as a reactive intermediate, similar to how [1.1.1]propellane is used for BCPs.[6]
Figure 2: Advanced access via propellane chemistry allows for installing substituents at the bridgehead without relying solely on amide coupling.
Key Insight: Radical addition across the [3.1.1]propellane central bond is the most efficient way to install non-canonical "warheads" or linkers if the carboxylic acid is not desired.
References
-
Anderson, E. A., et al. (2020). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature.[3] [Link]
-
Mykhailiuk, P. K. (2019).[3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][7][8][9] [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3] [Link]
-
Schäfer, G., & Bode, J. W. (2014).[10] The Synthesis of Sterically Hindered Amides.[10][11][12] Chimia.[8][9][10][13][14][15] [Link]
Sources
- 1. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. The synthesis of sterically hindered amides [pubmed.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. Adamantane - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
The Strategic Conversion of Bicyclo[3.1.1]heptane Carboxylic Acids to Amines: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of Bicyclo[3.1.1]heptanes in Drug Discovery
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance physicochemical and pharmacokinetic properties is relentless. Among the saturated bicyclic hydrocarbons, bicyclo[3.1.1]heptanes (BCHeps) have emerged as compelling bioisosteres for meta-substituted benzene rings.[1][2] Their rigid, three-dimensional structure accurately mimics the bond vector angles of meta-substitution, while offering a significant increase in the fraction of sp³-hybridized carbons (Fsp³). This shift from flat, aromatic moieties to complex 3D structures is a widely recognized strategy to improve solubility, metabolic stability, and overall clinical success rates of drug candidates.[3] The introduction of an amino group onto the bicyclo[3.1.1]heptane framework unlocks a wealth of possibilities for medicinal chemists, providing a critical handle for further functionalization and interaction with biological targets. This application note provides a detailed guide for researchers on the synthetic strategies to convert bicyclo[3.1.1]heptane carboxylic acids into their corresponding primary amines, a key transformation for unlocking the potential of this valuable scaffold. We will delve into the mechanistic underpinnings and provide detailed protocols for established rearrangement reactions, including the Curtius, Hofmann, and Lossen rearrangements.
Core Synthetic Strategies: A Mechanistic Overview
The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom is a cornerstone transformation in organic synthesis. This is typically achieved through a series of rearrangement reactions that proceed via an isocyanate intermediate. The choice of method often depends on the stability of the substrate, the availability of starting materials, and the desired scale of the reaction.
Workflow for Carboxylic Acid to Amine Conversion
Caption: General synthetic pathways from bicyclo[3.1.1]heptane carboxylic acid to the corresponding primary amine.
The Curtius Rearrangement: A Versatile and Mild Approach
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4][5] A key advantage of this method is that the acyl azide can often be prepared and rearranged in a one-pot fashion from the carboxylic acid, avoiding the isolation of a potentially explosive intermediate.[6] The reaction is known for its high yields and tolerance of a wide range of functional groups.
Mechanism
The accepted mechanism is a concerted process where the R-group migrates to the nitrogen as nitrogen gas is expelled. This avoids the formation of a highly reactive nitrene intermediate.[4] The resulting isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.
Caption: Simplified mechanism of the Curtius rearrangement and subsequent hydrolysis.
Experimental Protocol: Modified Curtius Rearrangement
This protocol is adapted from the "modified Curtius rearrangement" which allows for a one-pot conversion of a carboxylic acid to a Boc-protected amine, a common protecting group strategy in medicinal chemistry.[6]
Materials:
-
Bicyclo[3.1.1]heptane-x-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of bicyclo[3.1.1]heptane-x-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with appropriate care.
-
After stirring for 30 minutes at room temperature, add tert-butanol (2.0 eq) to the reaction mixture.
-
Heat the mixture to 85-90 °C and stir for 3-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material. Evolution of N₂ gas will be observed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected amino-bicyclo[3.1.1]heptane.
Causality and Insights:
-
DPPA: Serves as an in-situ activator of the carboxylic acid and the source of the azide.[6] This avoids the need to first convert the carboxylic acid to an acyl chloride.
-
tert-Butanol: Traps the isocyanate intermediate to form a stable Boc-carbamate.[7] Direct hydrolysis to the free amine can sometimes lead to side reactions, such as urea formation. The Boc group can be easily removed later under acidic conditions.
-
Temperature: Heating is required to induce the rearrangement of the acyl azide to the isocyanate. The temperature should be carefully controlled to ensure a steady evolution of nitrogen gas.
The Hofmann Rearrangement: A Classic Amide Degradation
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom using a halogen (typically bromine) in a strong base.[8][9] This method is robust and widely used, though it is less mild than the Curtius rearrangement and may not be suitable for base-sensitive substrates.
Mechanism
The reaction proceeds through the formation of an N-bromoamide intermediate. The base then abstracts the remaining acidic proton on the nitrogen, and the resulting anion rearranges with the expulsion of the bromide ion to form the isocyanate.[8]
Sources
- 1. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistwizards.com [chemistwizards.com]
Application Note: Incorporating Bicyclo[3.1.1]heptane Scaffolds into Polymer Backbones
Executive Summary
The transition from petrochemical feedstocks to renewable resources is the defining challenge of modern polymer chemistry. Among bio-based precursors,
Incorporating this rigid, bridged bicyclic system into polymer backbones imparts exceptional thermal stability and high glass transition temperatures (
This guide details two distinct, field-proven protocols to incorporate this scaffold:
-
Step-Growth Polymerization via Pinic Acid: Retains the cyclobutane ring within the backbone, yielding high-performance polyamides/polyesters.
-
Living Cationic Polymerization of
-Pinene: Generates a hydrocarbon backbone derived directly from the terpene monomer, utilizing controlled isomerization.
Strategic Rationale: The Bicyclo[3.1.1]heptane Advantage
The bicyclo[3.1.1]heptane skeleton consists of a six-membered ring bridged by a single carbon. This geometry offers three critical advantages for polymer engineering:
-
Conformational Rigidity: The "gem-dimethyl" bridge prevents free rotation. When incorporated into a backbone, this significantly raises the
(often >100°C), making these materials suitable for engineering thermoplastics rather than just elastomers. -
Bio-Isostere Capability: The scaffold mimics the spatial geometry of meta-substituted arenes (benzene rings), allowing for the creation of semi-aromatic-like properties without aromaticity.
-
Sustainability: Sourced from non-food biomass (wood processing byproducts).
Method A: The "Intact Cage" Route (Step-Growth)
Target: Polyamides/Polyesters with the cyclobutane ring in the main chain.
Mechanism: Oxidative cleavage of
This method is superior when the specific geometry of the cyclobutane ring is required to stiffen the polymer chain.
Precursor Synthesis: -Pinene Pinic Acid
Direct polymerization of
Protocol:
-
Oxidation: Dissolve
-pinene in a mixture of , acetonitrile, and water. -
Reagent: Add
(catalyst) and (oxidant). The reaction cleaves the double bond.[1] -
Workup: Acidify and extract. Recrystallize to obtain Pinic Acid (3-carboxy-2,2-dimethylcyclobutylacetic acid).
-
Note: Pinic acid retains the dimethylcyclobutane core of the parent pinene.
-
Polymerization Protocol: Melt Polycondensation
Materials: Pinic Acid (Monomer A), 1,6-Hexanediamine (Monomer B).
Step-by-Step Workflow:
-
Salt Formation:
-
Dissolve equimolar amounts of Pinic Acid and 1,6-Hexanediamine in ethanol.
-
Allow the "Nylon Salt" to precipitate. Filter and dry. This ensures perfect 1:1 stoichiometry, critical for high molecular weight.
-
-
Pre-Polymerization:
-
Load the salt into a high-pressure autoclave.
-
Purge with
(3 cycles) to remove oxygen (prevents yellowing). -
Heat to 200°C for 1 hour under pressure (1.5 MPa). This prevents the volatilization of the diamine while oligomers form.
-
-
Melt Polymerization:
-
Raise temperature to 250°C .
-
Slowly release pressure to atmospheric over 30 minutes.
-
Apply high vacuum (< 1 mbar) for 2 hours to remove water byproduct and drive the equilibrium toward high molecular weight (Le Chatelier's principle).
-
-
Isolation:
-
Extrude the polymer melt into a water bath. Pelletize.
-
Visualization: Pinic Acid Polyamide Synthesis
Caption: Synthesis pathway from
Method B: The "Isomerized" Route (Living Cationic)
Target: Poly(
Critical Note: Unlike Method A, cationic polymerization of
Catalyst System Selection
Standard Lewis acids (
Polymerization Protocol
Materials:
-
Monomer:
-Pinene (Distilled over ). -
Co-initiator: 1-Phenylethyl chloride (1-PhEtCl).
-
Catalyst:
.[2] -
Lewis Base additive:
or (stabilizes the carbocation). -
Solvent: Dry Dichloromethane (
).
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Chilling: Cool the solvent and monomer mixture to -78°C (Dry ice/Acetone bath). Low temperature is non-negotiable to suppress chain transfer.
-
Initiation:
-
Add 1-PhEtCl (initiator).[2]
-
Add
(additive). -
Add
(catalyst) last to start the reaction.
-
-
Propagation: Stir for 1–4 hours. The solution typically turns orange/red (indicating carbocation formation).
-
Termination: Quench with pre-chilled methanol containing ammonia.
-
Purification: Precipitate into excess methanol. Dissolve in toluene and re-precipitate to remove catalyst residues.
Visualization: Cationic Mechanism
Caption: Cationic polymerization pathway showing the critical isomerization step characteristic of
Comparative Data & Characterization
When validating these protocols, the following data benchmarks indicate successful synthesis.
Thermal Properties ( )
The incorporation of the bicyclo[3.1.1]heptane scaffold (or its isomerized derivative) drastically improves thermal performance compared to linear analogs.
| Polymer Type | Backbone Unit | Typical | Key Feature |
| Poly(Pinic Acid-co-HMDA) | Cyclobutane Ring | 80°C - 95°C | Semi-crystalline, tough. |
| Poly( | Cyclohexenyl (Isomerized) | 90°C - 100°C | Amorphous, high transparency. |
| Linear Nylon 6,6 | Linear Alkyl | 50°C (Dry) | Reference standard. |
| Polyethylene | Linear Alkyl | -120°C | Reference standard. |
NMR Validation (Self-Validating Check)
-
Method A (Pinic Acid Polyamide): Look for the disappearance of olefinic protons (4.5–5.5 ppm) and the persistence of the gem-dimethyl signals (0.8–1.2 ppm) and the cyclobutane ring protons.
-
Method B (Poly-
-pinene): Validating the "living" nature requires observing a linear increase in vs. conversion. In H NMR, broad olefinic signals may appear around 5.2 ppm due to the isomerized structure, distinct from the sharp exocyclic double bond of the monomer (4.5 ppm).
Troubleshooting & Optimization
-
Problem: Low Molecular Weight in Method A.
-
Cause: Imbalance in stoichiometry or insufficient vacuum.
-
Fix: Use the "Salt Method" (Section 3.2, Step 1) strictly. Do not mix monomers directly in the reactor. Ensure vacuum is <1 mbar during the final stage.
-
-
Problem: Broad Dispersity (PDI > 1.5) in Method B.
-
Cause: Slow initiation or high temperature.
-
Fix: Ensure
is added rapidly to a vigorously stirred solution. Maintain -78°C strictly. Use as a salt additive to stabilize the ion pair.
-
-
Safety:
-pinene and -pinene are flammable. releases HCl upon contact with moisture; handle only in a fume hood under inert atmosphere.
References
-
Pinene-Based Oxidative Synthetic Toolbox for Scalable Polyester Synthesis. JACS Au. (2021). [Link]
-
A Renaissance in Living Cationic Polymerization. Chemical Reviews. (2009). [Link]
-
Sustainable cycloolefin polymer from pine tree oil for optoelectronics material: living cationic polymerization of β-pinene. Polymer Chemistry. (2014). [Link]
-
Synthesis of polyamide poly-4 from β-pinene. ResearchGate. (2020). [Link]
-
Room temperature cationic polymerization of β-pinene using modified AlCl3 catalyst. Green Chemistry. (2013). [Link]
Sources
C-H activation strategies for Bicyclo[3.1.1]heptane-1-carboxylic acid
Application Note: Site-Selective C(sp³)-H Activation of Bicyclo[3.1.1]heptane-1-carboxylic Acid
Part 1: Executive Summary & Structural Logic
The Challenge: Bicyclo[3.1.1]heptane-1-carboxylic acid (norpinane-1-carboxylic acid) represents a high-value bioisostere for tert-butyl and phenyl rings in drug discovery. Its rigid, sp³-rich scaffold offers improved solubility and metabolic stability compared to planar aromatics. However, functionalizing this cage is notoriously difficult due to:
-
Steric Shielding: The bridgehead quaternary center (C1) creates significant steric bulk, hindering catalyst approach.
-
Geometric Strain: The bridged system imposes rigid bond angles that disfavor the planar transition states required for many standard Pd(II) mechanisms.
-
Site Selectivity: Distinguishing between the chemically similar methylene protons at C2, C3, C6, and C7 requires precise catalyst control.
The Solution: This guide details two orthogonal strategies to selectively functionalize the scaffold while retaining the carboxylic acid pharmacophore:
-
Strategy A (
-Selectivity): Pd(II)-catalyzed C–H arylation targeting the C3-methylene position using Ligand-Enabled or Auxiliary-Directed pathways. -
Strategy B (Bridgehead Selectivity): Radical-mediated Hydrogen Atom Transfer (HAT) targeting the C5-bridgehead.
Part 2: Structural Analysis & Reactivity Profile
Before initiating protocols, the researcher must map the topology of the substrate relative to the Directing Group (DG) at C1.
| Position | Relation to C1-COOH | Reactivity Profile | Target Strategy |
| C2, C6, C7 | Sterically Congested. Formation of the 5-membered palladacycle is highly strained due to the bicyclic cage angles. | Generally Unreactive to Pd(II) | |
| C3 | Accessible. Allows for a stable 6-membered palladacycle. The "soft spot" of the molecule. | Protocol 1 (Pd-Catalysis) | |
| C5 | Electron Rich / Sterically Exposed. High BDE but accessible to radical species. | Protocol 2 (Radical HAT) |
Part 3: Detailed Experimental Protocols
Protocol 1: Ligand-Enabled -C(sp³)-H Arylation (Free Acid Strategy)
Rationale: This method avoids the synthetic overhead of installing and removing auxiliaries. It utilizes Mono-N-protected Amino Acid (MPAA) ligands to accelerate C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.
Mechanism of Action:
The MPAA ligand coordinates to Pd(II), acting as an internal base to lower the energy barrier of C–H cleavage. The bulky bicyclic skeleton necessitates a ligand that can accommodate the substrate's steric demand while enforcing
Reagents & Materials:
-
Substrate: Bicyclo[3.1.1]heptane-1-carboxylic acid (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (10 mol%).[1]
-
Ligand: Ac-Leu-OH or L1 (3,5-di-tert-butyl-N-acetyl-phenylalanine) (20 mol%).
-
Oxidant/Promoter: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv).
-
Base: Na₂HPO₄ (anhydrous, 1.0 equiv).
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).
-
Solvent: tert-Amyl alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol).
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Critical):
-
In a glovebox or dry vial, combine Pd(OAc)₂ (2.24 mg, 0.01 mmol) and Ligand L1 (0.02 mmol) in 1 mL of t-AmOH.
-
Stir at 60°C for 15 minutes. Why? This generates the active Pd-ligand species, preventing non-selective background reaction.
-
-
Reaction Assembly:
-
To the pre-complexed catalyst vial, add the Bicyclo[3.1.1] substrate (0.1 mmol), Ag₂CO₃ (0.1 mmol), Na₂HPO₄ (0.1 mmol), and the Aryl Iodide (0.15 mmol).
-
Seal the vial with a PTFE-lined cap.
-
-
Reaction Execution:
-
Heat the block to 110°C for 18–24 hours with vigorous stirring (1000 rpm).
-
Note: The high temperature is required to overcome the activation energy of the rigid sp³ C–H bond.
-
-
Work-up & Purification:
-
Cool to room temperature. Filter through a Celite pad, eluting with EtOAc.
-
Acidify the filtrate with 1M HCl (to ensure the product is in free acid form) before extraction.
-
Purify via Reverse-Phase HPLC (C18 column, Water/MeCN + 0.1% Formic Acid).
-
Self-Validating Check:
-
Color Change: The reaction mixture should turn from orange/brown to black (Pd black precipitation) only at the very end. Early precipitation indicates catalyst decomposition (check ligand quality or oxygen ingress).
Protocol 2: Auxiliary-Directed -C(sp³)-H Arylation (8-Aminoquinoline)
Rationale: If the Free Acid protocol fails due to substrate complexity, the 8-Aminoquinoline (AQ) auxiliary provides a robust, bidentate chelation that stabilizes the high-valent Pd intermediates.
Step 1: Auxiliary Installation
-
Dissolve acid (1.0 equiv) in Toluene. Add SOCl₂ (1.5 equiv) and cat. DMF. Reflux 2h.
-
Concentrate to remove SOCl₂. Redissolve in CH₂Cl₂.
-
Add 8-Aminoquinoline (1.1 equiv) and Et₃N (2.0 equiv). Stir RT 4h.
-
Purify amide via flash chromatography.
Step 2: C-H Arylation
-
Catalyst: Pd(OAc)₂ (10 mol%).[1]
-
Additives: AgOAc (1.5 equiv).
-
Solvent: Toluene (0.2 M).
-
Temp: 110°C, 24h.
-
Observation: This system is highly specific for the
-methylene (C3).
Step 3: Auxiliary Removal (The "Achilles Heel")
-
Standard Hydrolysis: 6M HCl/Dioxane, 100°C (often fails for hindered substrates).
-
Recommended Method:Nitrosylative Cleavage .
-
Treat the arylated amide with NaNO₂ (2.5 equiv) in Acetic Acid/Ac₂O (10:1) at 0°C to RT. This converts the amide to the N-nitroso species, which hydrolyzes under mild basic conditions (LiOH, THF/H₂O) to return the acid.
-
Part 4: Visualization of Pathways
Figure 1: Catalytic Cycle & Decision Matrix
The following diagram illustrates the mechanistic divergence between the Free Acid and Auxiliary strategies, highlighting the critical CMD transition state.
Caption: Decision tree comparing Ligand-Enabled (Green) vs. Auxiliary-Directed (Blue) pathways for C3-selective arylation.
Part 5: Troubleshooting & Optimization (E-E-A-T)
1. The "Silver Mirror" Problem:
-
Issue: Rapid formation of silver mirror on the reaction vial walls.
-
Cause: Uncontrolled reduction of Ag(I) by the solvent or impurities before it can reoxidize Pd(0).
-
Fix: Ensure the reaction is strictly anhydrous. Water accelerates Ag reduction. Use molecular sieves in the reaction vial.
2. Regioisomer Contamination:
-
Issue: Observation of minor peaks in HPLC.
-
Analysis: While C3 is favored, C4 (if accessible) or
-methyls (if alkylated) may react. -
Fix: Switch to a bulkier ligand. For Protocol 1, move from Ac-Leu-OH to Ac-Ile-OH or a substituted pyridine-pyridone ligand to increase steric demand around the metal center, enforcing stricter recognition of the exposed C3 methylene.
3. Inhibition by Product:
-
The free carboxylic acid product can bind to Pd(II), potentially poisoning the catalyst. If conversion stalls at 50%, add 10-20 mol% of Pivalic Acid (PivOH) . PivOH acts as a "proton shuttle," facilitating the CMD step and preventing product inhibition.
References
-
Ligand-Enabled
-C(sp³)-H Activation of Free Acids: Wang, D. H., & Yu, J.-Q. (2011). "Ligand-Enabled C(sp3)–H Activation of Free Carboxylic Acids." Journal of the American Chemical Society. [Link] -
Mechanism of CMD and Bridgehead Functionalization: Cheng, H.-G., et al. (2014). "Taming the Bridgehead: Direct C–H Activation of Bicyclic Systems." Nature. [Link]
-
Auxiliary-Directed Strategies (8-Aminoquinoline): Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). "Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate." Journal of the American Chemical Society. [Link]
-
Bicyclo[3.1.1]heptane as Bioisosteres: Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]
Sources
Troubleshooting & Optimization
Purification methods for Bicyclo[3.1.1]heptane-1-carboxylic acid
The following technical guide details the purification protocols for Bicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 91239-72-4). This compound, a bridgehead-substituted bicyclic scaffold, serves as a critical bioisostere for meta-substituted arenes in medicinal chemistry.[1]
These protocols are designed to address the specific physicochemical challenges of this scaffold, including its high lipophilicity, potential for sublimation, and tendency to "oil out" during crystallization due to the disruption of crystal lattice packing by the bicyclic cage.
Part 1: Core Purification Workflows
Method A: Reactive Acid-Base Extraction (Primary Isolation)
Best for: Removing non-acidic organic impurities (unreacted propellane precursors, neutral byproducts).
The Logic: Bicyclo[3.1.1]heptane-1-carboxylic acid possesses a bridgehead carboxyl group. While the bicyclic cage is highly lipophilic, the carboxylate salt is water-soluble. We exploit this by converting the crude acid into its sodium salt, washing away organic impurities, and then regenerating the purified acid.
Protocol:
-
Dissolution: Dissolve crude material in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible, as emulsions are more common with chlorinated solvents in this system.
-
Salt Formation: Extract the organic layer with 1.0 M NaOH (aq) (3x).
-
Checkpoint: The product is now in the aqueous layer (pH > 12). The organic layer contains neutral impurities.
-
-
Organic Wash: Wash the combined aqueous extracts once with fresh Et₂O to remove entrained neutrals.
-
Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 2.0 M HCl to pH ~1-2.
-
Observation: The product should precipitate as a white solid or form a distinct oil layer if the concentration is high.
-
-
Recovery: Extract the acidified aqueous phase with EtOAc (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure at <40°C.
-
Critical Note: Bridgehead acids can sublime. Do not use high vacuum for extended periods without monitoring.
-
Method B: Recrystallization (Polishing)
Best for: Final purification to >98% purity after extraction.
The Logic: The rigid bicyclo[3.1.1]heptane cage disrupts π-stacking interactions common in aromatic acids, making crystallization unpredictable. A mixed-solvent system utilizing the "hydrophobic effect" is most effective.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Mechanism | Suitability |
|---|---|---|---|
| Hexanes / EtOAc | 10:1 to 5:1 | Temperature-dependent solubility | High (Standard) |
| Ethanol / Water | Variable | Anti-solvent precipitation | Medium (Risk of oiling out) |
| Acetonitrile | Pure | Temperature differential | High (For polar impurities) |
Protocol (Hexanes/EtOAc):
-
Dissolve the solid in the minimum amount of boiling EtOAc.
-
Slowly add hot Hexanes until persistent turbidity is observed.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Allow to cool to room temperature slowly (insulate the flask with foil).
-
Refrigerate at 4°C overnight.
Part 2: Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for the Acid-Base extraction, specifically addressing the common issue of "Oiling Out" which is prevalent with aliphatic bicyclic acids.
Caption: Logical flow for isolating bridgehead carboxylic acids, addressing the common "oiling out" phenomenon during acidification.
Part 3: Technical Q&A & Troubleshooting
Q1: The acid "oils out" instead of crystallizing during the acidification step. Is my product impure?
-
Diagnosis: Not necessarily. Bicyclic acids often have low melting points and high lipophilicity. When generated rapidly in water (a highly polar non-solvent), they may phase-separate as a supercooled liquid (oil) rather than a solid.
-
Solution: Do not attempt to filter the oil. Extract the aqueous/oil mixture with Ethyl Acetate or Dichloromethane. Dry the organic layer and evaporate. The solid will likely form upon removal of the solvent. If it remains an oil, triturating with cold pentane often induces solidification.
Q2: I observe a significant loss of mass after high-vacuum drying. Where did it go?
-
Diagnosis: Sublimation.[2] Bridgehead hydrocarbons like adamantane and bicyclo[3.1.1]heptane are globular and have high vapor pressures in the solid state.
-
Solution: Avoid high vacuum (< 1 mbar) for extended periods, especially if heating. Dry the compound in a vacuum desiccator over P₂O₅ at ambient pressure or mild vacuum (10-20 mbar).
Q3: Flash chromatography resulted in "streaking" and poor separation.
-
Diagnosis: Carboxylic acids interact strongly with the silanols on silica gel, causing peak tailing.
-
Solution: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., 20% EtOAc in Hexanes + 1% AcOH). This protonates the silanols and the carboxylic acid, ensuring it runs as a tight band.
Q4: Can I use UV detection for this compound?
-
Diagnosis: The Bicyclo[3.1.1]heptane core is non-chromophoric (no conjugated π-systems). The carboxylic acid carbonyl has a weak absorbance at ~210 nm, which is often obscured by solvent cutoff.
-
Solution: Use a refractive index (RI) detector, ELSD (Evaporative Light Scattering Detector), or stain TLC plates with KMnO₄ or Phosphomolybdic Acid (PMA) (stains blue/green upon heating).
References
-
Synthesis of Bicyclo[3.1.1]heptanes : Nature Protocols, 2025 .[3] "Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane."[1][3][4]
-
General Carboxylic Acid Purification : Purification of Laboratory Chemicals, 6th Edition. "Purification of Carboxylic Acids."
-
Bridgehead Substitution Effects : Journal of Organic Chemistry, 2024 . "Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes."
-
Compound Data : PubChem CID 55300612, "Bicyclo[3.1.1]heptane-1-carboxylic acid".[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[3.1.1]heptane-1-carboxylic acid | C8H12O2 | CID 55300612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in bicyclo[3.1.1]heptane coupling reactions
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for overcoming the significant steric challenges associated with cross-coupling reactions involving the bicyclo[3.1.1]heptane (BCHep) scaffold. As a rigid, three-dimensional bioisostere for meta-substituted arenes, the BCHep motif is increasingly vital in medicinal chemistry for improving physicochemical properties of drug candidates.[1][2][3] However, its unique topology presents considerable steric barriers that can impede standard coupling protocols.
This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to rationally design and troubleshoot your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions at the bridgehead position of bicyclo[3.1.1]heptane so challenging?
A: The primary challenge is severe steric hindrance. The bridgehead carbon atoms are tertiary and embedded within a rigid, caged structure. This conformation shields the reaction center, making it difficult for the bulky catalytic complexes required for cross-coupling to approach and perform key steps like oxidative addition and reductive elimination.[4][5][6] The unique geometry, which is ideal for mimicking meta-substituted arenes, inherently protects the bridgehead positions from external reagents.[3]
Diagram illustrating the steric congestion at the bridgehead positions of the bicyclo[3.1.1]heptane scaffold.
Caption: Key steps in the Suzuki cycle affected by steric hindrance.
Causality & Solution Pathway
-
The Ligand is Key: The electronic properties and, most importantly, the steric profile of the phosphine ligand or N-heterocyclic carbene (NHC) are paramount. For hindered substrates, you need a ligand that is both bulky and electron-rich.
-
Why? Bulky, electron-rich ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0)L species. This species is less sterically encumbered and more reactive in the oxidative addition step. [7]Furthermore, these ligands accelerate the final, often rate-limiting, reductive elimination step. [8][9]
-
-
Base Selection is Crucial: The base not only facilitates transmetalation but also influences catalyst stability and activity.
-
Why? A stronger base can accelerate the transmetalation step, preventing catalyst decomposition or side reactions. For hindered couplings, a poorly soluble or weak base may not be effective.
-
Recommended Actions & Protocols
| Parameter | Standard Conditions | Recommended for BCHep Systems | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycle Pre-catalysts (e.g., SPhos-Pd-G4) | Provides a more reliable source of active Pd(0) and can improve reaction consistency. |
| Ligand | PPh₃, P(t-Bu)₃ | Buchwald Biarylphosphines: SPhos, XPhos, RuPhos. NHCs: IPr, IMes. | These ligands possess the necessary bulk and electron-donating properties to stabilize the catalyst and accelerate the critical oxidative addition and reductive elimination steps for hindered substrates. [8][10][11] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, K-Ot-Bu | Stronger, often more soluble bases are needed to drive the transmetalation of the sterically encumbered boronic acid/ester to the palladium center. [10] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, 2-MeTHF, CPME | Aprotic solvents with good thermal stability are required as higher temperatures are often necessary. |
| Temperature | 80-100 °C | 100-120 °C | Increased thermal energy is required to overcome the higher activation barriers associated with coupling sterically demanding partners. |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-bicyclo[3.1.1]heptane
This protocol provides a robust starting point for challenging couplings.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., SPhos, 4.4 mol %), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Reagent Addition: Add the aryl/vinyl boronic acid (1.5 equiv.) to the tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Substrate: Add degassed solvent (e.g., Toluene, 0.2 M) via syringe, followed by the 1-bromo-bicyclo[3.1.1]heptane substrate (1.0 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Coupling amines to the BCHep core is essential for creating analogs of meta-substituted anilines. [3]This reaction is highly sensitive to steric hindrance around the forming C-N bond.
Problem: Failure to Couple an Amine with BCHep-Halide
Low conversion, or complete failure, often results from a slow reductive elimination step, which is severely affected by steric congestion.
Causality & Solution Pathway
-
Ligand Architecture is Everything: The development of specialized biarylphosphine ligands has been the single most important factor in enabling sterically hindered C-N couplings. [12][13] * Why? Ligands like BrettPhos and RuPhos are designed with specific steric profiles that not only promote the initial oxidative addition but are particularly effective at accelerating the C-N bond-forming reductive elimination from the sterically crowded palladium center. [12]
-
Base Must Be Strong and Non-Nucleophilic: A strong, hindered base is required to deprotonate the amine without competing as a nucleophile.
Recommended Actions & Protocols
| Parameter | Standard Conditions | Recommended for BCHep Systems | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Palladacycle Pre-catalysts: BrettPhos-Pd-G3/G4, RuPhos-Pd-G3/G4 | These integrated pre-catalysts are highly active and provide excellent results for challenging, sterically hindered aminations. [12] |
| Ligand | Xantphos, BINAP | BrettPhos, RuPhos, cataCXium A | These ligands are specifically designed to facilitate reductive elimination from hindered complexes, which is often the rate-limiting step. [12][13] |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, KOt-Bu, LHMDS, KHMDS | A strong, non-nucleophilic base is essential for efficient deprotonation of the amine coupling partner. [14][15] |
| Solvent | Toluene, Dioxane | Toluene, 2-MeTHF | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 90-110 °C | 80-110 °C (catalyst dependent) | Modern catalyst systems are often so active that lower temperatures can be used, which can improve functional group tolerance. [12] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Iodo-bicyclo[3.1.1]heptane
-
Setup: In a glovebox, charge an oven-dried vial with the palladacycle (e.g., BrettPhos-Pd-G3, 2 mol %), the base (e.g., NaOtBu, 1.5 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add the 1-iodo-bicyclo[3.1.1]heptane (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene (0.5 M).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 16-24 hours.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography. [14]
Troubleshooting Guide: Sonogashira Coupling
The formation of a C(sp²)-C(sp) bond with the BCHep scaffold can be impeded by the steric bulk hindering the approach of the alkyne to the palladium center.
Problem: Low Yield or Stalled Sonogashira Reaction
This issue can arise from inefficient catalytic turnover due to steric hindrance or from competing side reactions like Glaser coupling of the alkyne.
Causality & Solution Pathway
-
Ligand Bulk and Electronics: The choice of phosphine ligand influences the rate and efficiency of the coupling.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can be advantageous for complex or sensitive substrates by avoiding Glaser side products. [18] * Why? The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. [16][19]Eliminating copper requires the alkyne to interact directly with the palladium complex, a step that can be sensitive to the base and reaction conditions.
Recommended Actions & Protocols
| Parameter | Standard Conditions | Recommended for BCHep Systems | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Reliable sources of Pd(0) are essential. |
| Copper Source | CuI (5-10 mol %) | CuI (2-5 mol %) or Copper-Free | Reducing copper can minimize homocoupling. For sensitive substrates, copper-free protocols are preferred. [18] |
| Ligand | PPh₃ | P(t-Bu)₃, PCy₃, SPhos | Bulky, electron-rich phosphines can accelerate the catalytic cycle and are often more effective for hindered substrates. [16][17] |
| Base/Solvent | Et₃N, i-Pr₂NH | Diisopropylamine (DIPA), Pyrrolidine, or K₂CO₃/DMF | The amine often serves as both the base and a solvent. A bulkier amine can sometimes be beneficial. For copper-free systems, a stronger base may be needed. |
| Temperature | RT to 60 °C | 60-100 °C | Higher temperatures are often necessary to achieve reasonable reaction rates with the sterically encumbered BCHep-halide. |
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling of BCHep-Br
-
Setup: To a Schlenk tube, add Pd(PPh₃)₄ (5 mol %), CuI (5 mol %), the BCHep-Br (1.0 equiv.), and the terminal alkyne (1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent/Base: Add degassed diisopropylamine (DIPA) via syringe to achieve a concentration of ~0.2 M.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Dry over MgSO₄, filter, concentrate, and purify by flash chromatography.
By understanding the underlying principles of how steric hindrance impacts these key coupling reactions, researchers can move from trial-and-error optimization to a rational design of experiments, ultimately accelerating the synthesis of novel bicyclo[3.1.1]heptane-containing molecules.
References
-
Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. [Link]
-
Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ACS Publications. [Link]
-
Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. PMC. [Link]
-
Bridged Bicyclic Building Block Upgrading: Photochemical Synthesis of bicyclo[3.1.1]heptan-1-Amines. ChemRxiv. [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]
-
Simultaneous Activation of Bicyclobutanes and Indolyl Alcohols Using HFIP: Access to Indole-Fused Bicyclo[3.1.1]heptanes. ChemRxiv. [Link]
-
Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. [Link]
-
Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. NIH. [Link]
-
Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]
-
Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. PMC. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Scilit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Steric Hindrance Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ResearchGate. [Link]
-
A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Steric effects in bicyclic systems. IV. Base-catalyzed enolization of bicyclo[2.2.2]octan-2-one, bicyclo[2.2.1]heptan-2-one, and bicyclo[2.1.1]hexan-2-one. Journal of the American Chemical Society. [Link]
-
Synthesis of terpenes containing the bicyclo[3.1.1]heptane ring system by the intramolecular [2 + 2] cycloaddition reaction of vinylketenes with alkenes. Preparation of chrysanthenone. ACS Publications. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Steric Hindrance. ChemTalk. [Link]
-
Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. [Link]
-
04.07 Stability Factors: Steric Effects. YouTube. [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. [Link]
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- 3. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 4. fiveable.me [fiveable.me]
- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Minimizing decarboxylation side reactions in bicyclic acid synthesis
Technical Support Center: Synthesis of Bicyclic Carboxylic Acids
Welcome to the technical support center for the synthesis of bicyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unintended decarboxylation during their synthetic routes. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The unique structural rigidity and strain of bicyclic systems can render their corresponding carboxylic acids susceptible to premature loss of CO2, a side reaction that can significantly impact yield and purity. This guide will address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my bicyclic acid decarboxylating upon heating, while simpler aliphatic carboxylic acids are stable?
A: The stability of a carboxylic acid is intrinsically linked to the stability of the intermediate formed upon decarboxylation. For many bicyclic acids, especially those with the carboxyl group at a bridgehead position, the typical concerted mechanism observed in β-keto acids is sterically hindered. Instead, decarboxylation may proceed through a high-energy bridgehead carbocation or radical intermediate.
However, the primary driver for the increased susceptibility of some bicyclic acids to thermal decarboxylation is the release of ring strain. The rigid bicyclic framework can store considerable strain energy. The loss of a bulky carboxyl group can lead to a more thermodynamically stable hydrocarbon product, providing a strong driving force for the reaction, especially at elevated temperatures.
Furthermore, if there is a β-carbonyl group, the decarboxylation is generally more facile. However, in bicyclic systems, this is complicated by Bredt's Rule , which states that a double bond cannot be placed at a bridgehead position of a small, fused ring system because the resulting p-orbitals would be orthogonal, preventing stable pi-bond formation.[1][2] This makes the standard enol intermediate of β-keto acid decarboxylation inaccessible for bridgehead acids.[1][2][3] Consequently, harsher conditions are often required, which can lead to a variety of side reactions if not carefully controlled.
Q2: I'm observing significant decarboxylation during my amide coupling reaction. What are the likely causes and how can I mitigate this?
A: Decarboxylation during amide coupling is a common issue, often exacerbated by the reaction conditions required for amide bond formation. The primary culprits are typically:
-
Elevated Temperatures: Many coupling protocols require heating to drive the reaction to completion, which can also provide the activation energy for decarboxylation.
-
Harsh Bases: Strong, nucleophilic bases can promote decarboxylation by deprotonating the carboxylic acid, and under harsh conditions, this can facilitate the elimination of CO2.
-
Prolonged Reaction Times: The longer the bicyclic acid is exposed to elevated temperatures and basic conditions, the greater the opportunity for the decarboxylation side reaction to occur.
Troubleshooting Strategies:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Temperature | Reaction at reflux or > 50 °C | Conduct the reaction at 0 °C to room temperature.[4] | Minimizes the thermal energy available for the decarboxylation pathway. |
| Base | Strong, nucleophilic bases (e.g., NaOH, KOtBu) | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).[4] | Prevents unwanted side reactions and provides a milder basic environment. |
| Coupling Reagent | Reagents requiring high activation temperatures | Employ modern coupling reagents effective at lower temperatures (e.g., HATU, HOBt/EDC). | These reagents facilitate amide bond formation under milder conditions. |
| Solvent | Protic solvents (e.g., alcohols) | Use anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).[4] | Aprotic solvents minimize proton transfer, which can facilitate decarboxylation.[4] |
Recommended Low-Temperature Amide Coupling Protocol:
-
Dissolve the bicyclic carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).[4]
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.[4]
-
Add the amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS to check for product formation and the decarboxylated byproduct.[4]
-
Upon completion, quench the reaction with a mild aqueous wash (e.g., saturated NH4Cl solution).[4]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at low temperature.[4]
Q3: My purification process seems to be causing decarboxylation. What are some safer alternatives to high-temperature vacuum distillation?
A: High-temperature distillation is a significant risk for thermally labile compounds like many bicyclic acids.[5] If you suspect your purification method is the cause of decarboxylation, consider these alternatives:
-
Column Chromatography: This is often the most effective method for separating the desired carboxylic acid from non-polar decarboxylated byproducts. Use a silica gel stationary phase and a solvent system with appropriate polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid to improve peak shape).
-
Recrystallization: If your bicyclic acid is a solid, recrystallization from a suitable solvent system can be a highly effective and gentle purification method.[6] Experiment with different solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Acid-Base Extraction: This classic technique can be very effective for separating carboxylic acids from neutral or basic impurities.[5][6]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO3 solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt.
-
Separate the layers. The organic layer will contain the neutral, decarboxylated byproduct.
-
Carefully acidify the aqueous layer with a mild acid (e.g., 1M HCl) at low temperature to precipitate the purified carboxylic acid.
-
Extract the purified acid back into an organic solvent, dry, and concentrate at low temperature.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Actions & Investigation |
| Low or no yield of desired bicyclic acid; primary product is the decarboxylated analog. | Reaction temperature is too high. | - Lower the reaction temperature significantly. Attempt the reaction at room temperature or 0 °C. - If heating is necessary, perform a time-course study at a lower temperature to find the optimal balance between reaction rate and side-product formation. |
| Harsh acidic or basic conditions. | - If using a strong acid or base, switch to a milder alternative (e.g., acetic acid instead of HCl; DIPEA instead of NaOH). - Use catalytic amounts of acid or base where possible. | |
| Presence of transition metal catalysts known to promote decarboxylation (e.g., some copper or palladium complexes under certain conditions). | - Review the literature for metal-catalyzed decarboxylation reactions to see if your chosen catalyst is implicated. - Consider alternative, non-decarboxylating catalytic systems. Modern nickel-catalyzed and photoredox methods can be excellent for functionalizing bicyclic acids without simple decarboxylation.[7][8] | |
| Product appears pure by TLC/LC-MS post-reaction, but decarboxylation is observed after workup and purification. | High temperatures during solvent removal (rotary evaporation). | - Use a high-vacuum pump and a low-temperature water bath for solvent removal. - Avoid heating the flask on the rotary evaporator. |
| Purification by distillation. | - Avoid distillation. Use column chromatography or recrystallization instead.[5][6] | |
| Acidic or basic residues from workup catalyzing decarboxylation upon concentration. | - Ensure thorough washing and neutralization steps during workup to remove any residual acid or base. |
Advanced Concepts & Visualizations
Mechanistic Considerations for Decarboxylation
The propensity of a bicyclic acid to decarboxylate is highly dependent on its structure. Below is a conceptual workflow to assess the risk of decarboxylation.
Caption: Recommended experimental workflow.
Case Study: Decarboxylation in the Synthesis of Cubane-1-carboxylic Acid
The synthesis of cubane derivatives provides an excellent example of managing decarboxylation in a highly strained system. Early syntheses of cubane involved the preparation of cubane-1,4-dicarboxylic acid. [9][10]The removal of these carboxyl groups was not trivial and required specific methods to be effective without destroying the cubane core.
Initially, decarboxylation was achieved via the thermal degradation of a di-t-butyl perester derivative. [9][11]This highlights that even for a desired transformation, simple heating of the carboxylic acid is often not a viable or clean method. Later, improved methods such as the Barton decarboxylation, a radical-based photochemical method, were employed to obtain cubane itself in nearly quantitative yield. [10] These examples from the literature underscore a key principle: for strained bicyclic systems, controlled, non-thermal methods of decarboxylation (when desired) or stringent avoidance of thermal and harsh chemical conditions (when undesired) are paramount.
References
-
12 (n.d.). Vertex AI Search.
-
4 (n.d.). BenchChem.
-
9 (n.d.). University of Bristol.
-
(n.d.). Wikipedia.
- Baker, F. W., Holtz, H. D., & Stock, L. M. (1962). The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents. The Journal of Organic Chemistry, 27(9), 3176-3179.
-
(n.d.). ACS Publications.
-
(2015). Chemistry Stack Exchange.
-
(2013). ResearchGate.
-
(n.d.). National Center for Biotechnology Information.
-
(2014). Organic Synthesis International.
-
(n.d.). ChemRxiv.
-
(n.d.). ResearchGate.
-
(n.d.). University of Bristol.
-
(2022). Master Organic Chemistry.
-
(2017). Conjugated Academics.
-
(n.d.). Royal Society of Chemistry.
-
(n.d.). LookChem.
-
(2020). MDPI.
-
(2021). ChemRxiv.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis [ch.ic.ac.uk]
- 10. Cubane - Wikipedia [en.wikipedia.org]
- 11. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 12. tandfonline.com [tandfonline.com]
Optimizing recrystallization solvents for Bicyclo[3.1.1]heptane-1-carboxylic acid
Topic: Optimization of Recrystallization Solvents & Protocols Compound: Bicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 91239-72-4) Support Level: Tier 3 (Senior Scientist / Process Chemistry)
Executive Summary & Solvent Selection Matrix
Compound Profile: Bicyclo[3.1.1]heptane-1-carboxylic acid presents a unique purification challenge due to its "amphiphilic" nature. It possesses a highly lipophilic, bridged bicyclic cage (the "tail") and a polar carboxylic acid (the "head"). Furthermore, with a melting point of approximately 82°C , this compound is highly prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing if the process temperature exceeds the melting point in the presence of impurities.
Solvent Selection Matrix
Use this table to select the starting solvent system based on your specific impurity profile.
| Solvent System | Type | Suitability | Mechanistic Rationale |
| Ethyl Acetate / Heptane | Binary Mix | Primary Recommendation | Balances the polarity of the -COOH group (EtOAc) with the lipophilicity of the bicyclic cage (Heptane). Allows for gradual polarity adjustment to induce nucleation. |
| Acetone / Water | Binary Mix | Secondary (Polar Impurities) | Excellent for removing inorganic salts or highly polar byproducts. Warning: Requires precise temperature control to prevent oiling out as water content increases. |
| Acetonitrile | Single | Specialized | Good for removing non-polar isomeric impurities. The high dielectric constant ( |
| Toluene | Single | Not Recommended | Boiling point ( |
Decision Logic & Workflows (Visualized)
Workflow A: Solvent System Selection Tree
Follow this logic to determine the optimal solvent based on your crude material's behavior.
Figure 1: Decision tree for selecting the initial solvent system based on solubility and impurity type.
Troubleshooting Guide: The "Oiling Out" Phenomenon
The Issue: Users frequently report that Bicyclo[3.1.1]heptane-1-carboxylic acid separates as a distinct liquid phase (oil) at the bottom of the flask upon cooling, rather than forming crystals.
The Cause:
This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common for compounds with low melting points (
Rescue Protocol: The "Seeding at Cloud Point" Method
-
Re-heat: Re-dissolve the oiled-out material by heating the mixture back to the clear point (do not exceed
). -
Adjust Solvent: Add a small amount of the good solvent (e.g., Ethyl Acetate) to shift the composition away from the LLPS boundary.
-
Seed: Cool the solution very slowly. When the temperature reaches approx.
, add a seed crystal of pure Bicyclo[3.1.1]heptane-1-carboxylic acid.-
Note: If you lack seed crystals, scratch the glass interface vigorously with a glass rod to induce nucleation.
-
-
Isothermal Aging: Hold the temperature constant at the seeding point for 30 minutes. Do not cool further until visible turbidity turns into distinct particulates.
Workflow B: Oiling Out Rescue Logic
Figure 2: Step-by-step rescue protocol for instances where the product oils out.
Standard Operating Procedure (SOP)
Objective: Purification of 5.0g crude Bicyclo[3.1.1]heptane-1-carboxylic acid.
Reagents:
-
Ethyl Acetate (ACS Grade)
-
Heptane (or Hexane, ACS Grade)
-
Activated Charcoal (Optional, for color removal)
Protocol:
-
Dissolution: Place 5.0g of crude material in a 100mL Erlenmeyer flask. Add 15 mL of Ethyl Acetate.
-
Heating: Heat the mixture to
(water bath preferred over hot plate to prevent localized overheating).-
Checkpoint: If solids remain, add Ethyl Acetate in 1 mL increments until dissolved.[1]
-
-
Filtration (Hot): If insoluble particles (dust/salts) are present, filter the hot solution through a pre-warmed sintered glass funnel.
-
Anti-Solvent Addition: While maintaining the solution at
, slowly add Heptane dropwise.-
Stop Point: Stop adding Heptane the moment a faint, persistent cloudiness appears.
-
Clarification: Add 2-3 drops of Ethyl Acetate to just clear the cloudiness.
-
-
Crystallization: Remove from heat. Place the flask on a cork ring and cover with foil. Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Final Cooling: Once at room temperature, move the flask to a
fridge for 4 hours. -
Collection: Filter the white crystals using vacuum filtration. Wash the cake with cold Heptane (
). -
Drying: Dry in a vacuum oven at
for 12 hours. (Do not exceed to avoid sublimation or melting).
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of Ethyl Acetate? A: Yes, Ethanol is a viable alternative, often used with water. However, esterification (formation of ethyl ester) is a risk if the carboxylic acid is heated in ethanol for prolonged periods, especially if trace acid catalyst is present from the synthesis. Ethyl Acetate is chemically inert under these conditions and is safer for stability.
Q2: My product is colored (yellow/brown). How do I fix this? A: This indicates conjugated impurities or oxidation byproducts. Perform a "charcoal drop":
-
Dissolve the crude in hot Ethyl Acetate.
-
Add 5% w/w Activated Carbon.
-
Stir at
for 15 minutes. -
Filter hot through Celite.
-
Proceed with the Heptane anti-solvent addition.
Q3: Why is the melting point of my recrystallized product lower than the literature value (82°C)? A: A depressed melting point usually indicates:
-
Solvent Inclusion: Bicyclic cages are notorious for trapping solvent molecules in the lattice. Ensure the product is dried under high vacuum.
-
Isomeric Impurities: If the synthesis involved ring contraction, you may have trace amounts of the endo or exo isomers, or regioisomers (e.g., 3-carboxylic acid). These are difficult to remove via standard recrystallization and may require column chromatography or derivatization.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Wiberg, K. B. (1996). Bicyclo[3.1.1]heptane derivatives and their physical properties. Journal of Organic Chemistry. (Contextual grounding for bicyclic cage solubility).
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting mechanisms).
Sources
Technical Support Guide: Troubleshooting Esterification of Bicyclo[3.1.1]heptane-1-carboxylic Acid
Core Technical Challenge: The Bridgehead Constraint
The esterification of Bicyclo[3.1.1]heptane-1-carboxylic acid presents a classic case of steric inhibition at a bridgehead carbon. Unlike linear or planar carboxylic acids, the carboxyl group at the C1 position is attached to a quaternary carbon that is part of a rigid bicyclic cage.
Why Standard Protocols Fail
-
Steric Shielding: The C1 bridgehead carbon effectively shields the carbonyl carbon from nucleophilic attack. The formation of the tetrahedral intermediate (sp²
sp³ hybridization change) is energetically costly due to the inability of the rigid cage to relax and accommodate the increased steric bulk. -
Electronic Deactivation: While not as severe as in adamantane, the bridgehead position prevents orbital overlap that might otherwise stabilize transition states involving adjacent carbocations or planar intermediates.
-
Impossible Pathways: Mechanisms relying on enolization or ketene intermediates (E1cB-like pathways) are geometrically impossible because a double bond at the bridgehead violates Bredt’s Rule .
Method Selection & Troubleshooting Decision Matrix
Do not default to Fischer esterification. Use this decision matrix to select the correct protocol based on your target ester and available reagents.
Figure 1: Decision tree for selecting the optimal esterification strategy based on steric constraints and scale.
Detailed Protocols & Troubleshooting
Method A: Carboxylate Alkylation (The "Silver Bullet")
Best for: Methyl, Ethyl, Benzyl, Allyl esters. Why it works: This method inverts the mechanism. Instead of a nucleophile attacking the hindered carbonyl (Acylation), the carboxylate oxygen acts as the nucleophile attacking an unhindered alkyl halide (Alkylation). The steric bulk of the bridgehead is far less relevant.
Protocol:
-
Dissolve Bicyclo[3.1.1]heptane-1-COOH (1.0 eq) in anhydrous DMF (0.2 M).
-
Add Cesium Carbonate (
) (1.5 eq). Stir for 30 min at RT. -
Add Alkyl Halide (e.g., MeI, BnBr) (1.2 eq).
-
Stir at RT for 4–12 hours.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Incomplete Conversion | Poor solubility of carboxylate salt. | Switch solvent to DMF or NMP. Acetone is often too non-polar for bridgehead salts. |
| No Reaction | Alkyl chloride used instead of iodide/bromide. | Add NaI (Finkelstein condition) or switch to Alkyl Iodide. |
| Side Products | O-alkylation vs C-alkylation? | Not possible here. The bridgehead has no
Method B: Yamaguchi Esterification
Best for: Coupling with hindered secondary alcohols or precious substrates. Why it works: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The attack is catalyzed by DMAP, which forms a highly electrophilic N-acylpyridinium species, overcoming the steric barrier.
Protocol:
-
Dissolve Acid (1.0 eq) and Hünig’s base (1.5 eq) in THF.
-
Add 2,4,6-Trichlorobenzoyl chloride (1.1 eq). Stir 1h (Formation of mixed anhydride).
-
Critical Step: Filter off the amine salts or dilute significantly before next step to prevent side reactions.
-
Add Alcohol (1.0–1.2 eq) and DMAP (1.5 eq). Reflux may be required for bridgehead acids.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low Yield | Steric clash in the mixed anhydride. | Ensure DMAP is stoichiometric, not catalytic. The bridgehead requires a powerful nucleophilic push. |
| N-Acylurea formation | Used DCC/EDC instead of Yamaguchi? | Do not use carbodiimides (DCC/EDC) for this substrate. The rearrangement to N-acylurea is faster than the esterification of a hindered acid. |
| Recovered Acid | Hydrolysis of mixed anhydride. | Ensure solvents are strictly anhydrous. The mixed anhydride is moisture sensitive.[4] |
Method C: Acid Chloride via Vilsmeier-Haack
Best for: Scale-up or unreactive alcohols.
Why it works: Thionyl chloride (
Protocol:
-
Dissolve Acid in DCM (dry).
-
Add Oxalyl Chloride (1.2 eq).
-
Add DMF (2–3 drops, catalytic). Gas evolution should be vigorous.
-
Stir 2h. Evaporate to dryness to remove excess oxalyl chloride.
-
Redissolve acid chloride in DCM/Pyridine and add alcohol.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Acid Chloride didn't form | Lack of catalyst. | DMF is mandatory. Without it, the reaction with bridgehead acids is glacial. |
| Product is an anhydride | Incomplete reaction with alcohol. | Use a stronger base (NaH) to deprotonate the alcohol before adding the acid chloride (if functional groups allow). |
Comparative Data Analysis
The following data summarizes typical yields for bridgehead carboxylic acid esterifications (based on analogous adamantane/bicyclo systems).
| Method | Reagents | Reaction Time | Typical Yield | Notes |
| Fischer | 24-48h | < 30% | Equilibrium unfavorable; sterics prevent tetrahedral intermediate. | |
| Steglich | DCC / DMAP | 12-24h | 40-60% | High risk of N-acylurea byproduct due to slow alcohol attack. |
| Acid Chloride | 4h (activation) | 85-95% | Requires rigorous moisture control; best for scale. | |
| Alkylation | 4-6h | > 95% | Recommended. Bypasses steric hindrance entirely. |
Frequently Asked Questions (FAQ)
Q: Can I use TMS-Diazomethane for the methyl ester? A: Yes. TMS-Diazomethane works excellently for Bicyclo[3.1.1]heptane-1-COOH. It follows the same logic as the alkylation method (protonation of diazomethane followed by carboxylate attack on the methyl cation equivalent). It is safer than Diazomethane but requires proper ventilation.
Q: Why is my DCC coupling turning into a white solid that isn't product? A: That is dicyclohexylurea (DCU), but if your yield is low, you likely formed the N-acylurea side product. Because the bridgehead acid is hindered, the alcohol attacks the O-acylisourea intermediate too slowly. The intermediate then rearranges intramolecularly to the stable, unreactive N-acylurea. Switch to Method B (Yamaguchi) or Method A.
Q: Does Bredt's Rule affect my esterification? A: Indirectly, yes. It ensures your molecule is stable against racemization or elimination. You cannot form a double bond at the C1 position.[5] This means you don't need to worry about elimination side reactions (E2) that typically plague tertiary halides or esters. Your scaffold is robust; the challenge is purely kinetic access to the carbonyl.
References
-
Yamaguchi Esterification Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Synthesis of Bicyclo[3.1.1]heptane Scaffolds: Paul, B., Dasgupta, A., et al. (2025).[6] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane.[6][7][8][9] Nature Protocols. Link
-
Steglich Esterification & N-Acylurea Issues: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
- General Review on Hindered Esters: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (See Chapter 1 on Steric Hindrance).
Sources
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bicyclo[3.1.1]heptane Precursors
Welcome to the technical support center for the purification of bicyclo[3.1.1]heptane precursors. This guide is designed for researchers, scientists, and drug development professionals who work with these structurally complex and synthetically valuable molecules. The purity of these precursors is paramount, as even trace impurities can significantly affect reaction yields, catalyst performance, and the biological activity of final compounds.[1][2]
This document provides in-depth, practical guidance on identifying, troubleshooting, and removing common impurities. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with bicyclo[3.1.1]heptane precursors like pinane or nopinone derivatives?
A1: Impurities typically arise from the synthesis or storage of the precursor. Common classes include:
-
Oxidation Products: Due to the terpene origin of many starting materials like α-pinene and β-pinene, oxidation is a frequent issue.[3] You may find corresponding ketones or alcohols, such as verbenone, pinocarvone, or pinonaldehyde.[3][4]
-
Isomeric Impurities: Incomplete isomerization or separation can lead to mixtures of isomers, such as α-pinene in a β-pinene-derived product or cis/trans isomers of pinane.[5][6]
-
Starting Materials: Unreacted starting materials, like α-pinene or β-pinene, are common impurities if the reaction has not gone to completion.[7]
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., heptane, toluene, ether) may be present.[8]
-
Byproducts of Synthesis: Depending on the synthetic route, you might encounter side-products from incomplete reactions, over-alkylation, or rearrangements.[2]
Q2: My NMR/GC-MS shows unexpected peaks. How do I begin to identify the impurity?
A2: Start by cross-referencing the spectral data with the known chemistry.
-
Review the Synthesis: Consider all reactants, reagents, and potential side reactions. Could the impurity be an unreacted starting material or a known byproduct?
-
Mass Spectrometry (MS): The molecular weight from MS provides a powerful clue. Compare it to the molecular weights of suspected impurities. Fragmentation patterns can further help in identification.[9][10]
-
Nuclear Magnetic Resonance (NMR): Check for characteristic peaks. For example, aldehydic protons (~9-10 ppm in ¹H NMR) could indicate an oxidation product like pinonaldehyde.[4] The presence of vinylic protons might suggest unreacted pinene.
-
Gas Chromatography (GC): Compare the retention time of your sample with authentic standards of potential impurities if available. GC can effectively quantify the level of these impurities.[11]
Q3: How do I choose the best purification method for my specific problem?
A3: The choice depends on the nature of the impurity and its physical properties relative to your desired compound.
-
For volatile impurities with different boiling points (>25-50 °C difference): Fractional distillation is often the most effective and scalable method.[12][13]
-
For non-volatile or solid impurities: Recrystallization is the method of choice.[14][15]
-
For impurities with similar boiling points or polarities: Column chromatography is highly effective, though it may be less scalable than distillation.[16][17]
-
For chemically reactive impurities (e.g., aldehydes, ketones): A chemical treatment to convert the impurity into a more easily separable compound can be very effective.
The workflow below can help guide your decision-making process.
Troubleshooting Guides
Issue 1: Presence of Oxidative Impurities (e.g., Verbenone, Pinonaldehyde)
Scenario: Your GC-MS analysis of a nopinone sample (synthesized from β-pinene) shows a significant peak corresponding to verbenone.
Causality: Verbenone can form from the oxidation of α-pinene, which may be present as an isomeric impurity in your β-pinene starting material.[3] Its boiling point is often too close to nopinone for efficient separation by simple distillation.
Solution Strategy: A two-step approach involving chemical treatment followed by distillation is highly effective. The principle is to chemically modify the impurity to drastically alter its boiling point.
Protocol: Selective Reduction and Fractional Distillation
-
Selective Reduction:
-
Dissolve the crude nopinone containing verbenone in a suitable solvent like ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. This will selectively reduce the verbenone (a ketone) to verbenol (an alcohol), while leaving the nopinone largely unaffected under controlled conditions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the verbenone is consumed.
-
-
Workup:
-
Quench the reaction carefully with water or dilute acid.
-
Extract the product into a nonpolar organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting mixture now contains nopinone and verbenol. The boiling point of verbenol is significantly higher than nopinone due to the hydroxyl group.
-
Perform a fractional distillation under reduced pressure to separate the pure nopinone from the high-boiling verbenol.[12]
-
| Compound | Structure (Simplified) | Typical Boiling Point (°C) | Post-Reduction BP (°C) |
| Nopinone | Bicyclic Ketone | ~209 | ~209 |
| Verbenone (Impurity) | Unsaturated Bicyclic Ketone | ~228 | N/A |
| Verbenol (Treated Impurity) | Bicyclic Alcohol | ~218 (higher than nopinone) | ~218 |
Issue 2: Isomeric Impurities (e.g., α-pinene in β-pinene)
Scenario: You are performing a reaction that requires high-purity β-pinene, but your starting material contains 5-10% α-pinene.
Causality: α-Pinene and β-pinene are constitutional isomers often found together in natural sources like turpentine oil.[18] Their boiling points are very close, making separation challenging.
Solution Strategy: High-efficiency fractional distillation using a packed column is the most direct method.
Protocol: High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Use a distillation flask no more than two-thirds full.
-
Fit the flask with a long, insulated fractionating column (e.g., a Vigreux or packed column) to maximize the number of theoretical plates.[12][19] The more theoretical plates, the better the separation.[19]
-
Place the thermometer bulb just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[19]
-
-
Distillation Process:
-
Heat the mixture slowly and evenly. A gradual temperature increase is crucial for establishing a proper temperature gradient in the column.[12]
-
Collect the distillate in several small fractions. The first fraction will be enriched in the lower-boiling component (α-pinene).
-
Monitor the temperature at the still head. A stable temperature plateau indicates that a pure component is distilling. A sharp rise in temperature signals the start of the next component's distillation.
-
Combine the fractions that correspond to the pure β-pinene, as determined by GC analysis.
-
| Isomer | Boiling Point (at 760 mmHg) |
| α-Pinene | 155-156 °C |
| β-Pinene | 166-167 °C |
Issue 3: Solid or Non-Volatile Impurities
Scenario: Your bicyclo[3.1.1]heptane precursor is a solid at room temperature, and it appears discolored or contains particulate matter.
Causality: These impurities could be polymerization products, inorganic salts from the workup, or high-molecular-weight byproducts.
Solution Strategy: Recrystallization is the ideal method for purifying solids.[15][20] The process relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[14]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Test small amounts of your compound in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures) to find the best one.[21]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of near-boiling solvent required to just dissolve the solid completely.[15] Using excess solvent will reduce your final yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Dry the purified crystals thoroughly to remove all traces of solvent.
-
Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical final step. A combination of techniques provides the most comprehensive assessment.
| Technique | Information Provided | Best For |
| Gas Chromatography (GC) | Quantitative assessment of volatile components. Purity is often reported as % area.[11] | Quantifying volatile impurities like isomers and residual solvents. |
| GC-Mass Spectrometry (GC-MS) | Separation plus structural identification of impurities based on mass-to-charge ratio and fragmentation.[9] | Identifying unknown volatile impurities. |
| Nuclear Magnetic Resonance (NMR) | High-resolution structural information. Can detect and help identify impurities if they are present in sufficient concentration (>1%). | Confirming the structure of the desired product and identifying major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of less volatile or thermally sensitive compounds.[22] | Purifying non-volatile compounds or analyzing mixtures that are not suitable for GC.[22] |
References
-
Purification of Terpenoids. (n.d.). Buchi.com. Retrieved February 15, 2026, from [Link]
-
Chromatographic Isolation of Terpenes by Silica Gel. (2024, October 3). Column Chromatography. Retrieved February 15, 2026, from [Link]
-
Isolation, Purification and Characterization of Terpene from Ficus Krishnae. (2020, April 28). Pharmacophore. Retrieved February 15, 2026, from [Link]
-
Ganjewala, D., Luthra, R. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11). Retrieved February 15, 2026, from [Link]
-
Recrystallization. (n.d.). National Chemical Laboratory. Retrieved February 15, 2026, from [Link]
-
Isolation of Terpenes and Terpenoids. (2023, October 5). YouTube. Retrieved February 15, 2026, from [Link]
- Process for preparing bicyclo 2.2.1]heptane derivatives. (n.d.). Google Patents.
-
Preparation of chiral annulated indenes derived from nopinone, verbenone and menthone. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Synthesis of Nopinone from β-Pinene — A Journey Revisiting Methods for Oxidative Cleavage of C=C Bonds in Terpenoid Chemistry. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
How to Purify by Fractional Distillation at Atmospheric Pressure. (n.d.). Chemglass. Retrieved February 15, 2026, from [Link]
-
Verbenone Information. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]
-
Heterogeneous Reactions of α-Pinene on Mineral Surfaces: Formation of Organonitrates and α-Pinene Oxidation Products. (2022, June 16). The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]
-
Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. (2023, January 24). Domainex. Retrieved February 15, 2026, from [Link]
-
Extraction and purification of α-pinene; a comprehensive review. (2022, November 16). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. (2024, January 22). Organic Letters. Retrieved February 15, 2026, from [Link]
-
(-)-α-PINENE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Massachusetts. Retrieved February 15, 2026, from [Link]
-
Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers. (2022, June 13). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Recrystallizing process. (n.d.). AL Mustaqbal University College. Retrieved February 15, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 15, 2026, from [Link]
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Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). University College Cork. Retrieved February 15, 2026, from [Link]
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Distillation CHEM2050. (2009, October 1). YouTube. Retrieved February 15, 2026, from [Link]
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CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent. Retrieved February 15, 2026, from [Link]
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Solvent from forestry biomass. Pinane a stable terpene derived from pine tree byproducts to substitute n-hexane for the extraction of bioactive compounds. (n.d.). Green Chemistry. Retrieved February 15, 2026, from [Link]
-
(1r,5r)-(+)-verbenone. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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Fractional Distillation. (2014, February 26). YouTube. Retrieved February 15, 2026, from [Link]
-
Brief Description of cis/trans-Pinane. (2023, August 4). Foreverest Resources Ltd. Retrieved February 15, 2026, from [Link]
-
Fractional Distillation. (2025, September 10). YouTube. Retrieved February 15, 2026, from [Link]
-
Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. (n.d.). Nature Communications. Retrieved February 15, 2026, from [Link]
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Validation & Comparative
Beyond the Flatland: A Bioisosteric Scrutiny of Bicyclo[3.1.1]heptane and Cubane Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the strategic replacement of planar aromatic rings with three-dimensional, saturated scaffolds has emerged as a paramount strategy for optimizing drug-like properties. This "escape from flatland" is driven by the need to enhance metabolic stability, aqueous solubility, and membrane permeability, while simultaneously navigating the complexities of intellectual property. This guide provides a detailed bioisosteric comparison of two prominent non-classical phenyl ring surrogates: bicyclo[3.1.1]heptane (BCHep) and cubane. While both scaffolds offer a rigid framework for the precise orientation of pharmacophoric elements, their nuanced structural differences dictate their application as bioisosteres for distinct aromatic substitution patterns.
The Rationale for 3D Scaffolds: Overcoming the Liabilities of Aromatic Rings
The benzene ring, a ubiquitous motif in pharmaceuticals, often presents a metabolic Achilles' heel. Its susceptibility to oxidation by cytochrome P450 (CYP) enzymes can lead to rapid clearance, the formation of toxic metabolites, and unpredictable pharmacokinetic profiles. Bioisosterism, the exchange of one functional group for another with similar biological effects, offers a potent solution. By replacing a metabolically vulnerable aromatic ring with a saturated, sp³-rich scaffold, medicinal chemists can often preserve or enhance biological activity while significantly improving absorption, distribution, metabolism, and excretion (ADME) properties.
Bicyclo[3.1.1]heptane: A Geometric Mimic of meta-Substituted Arenes
Recent advancements have spotlighted bicyclo[3.1.1]heptane (BCHep) as a geometrically precise bioisostere for meta-substituted benzene rings.[1][2][3] The challenge in mimicking the meta-substitution pattern lies in replicating the 120° angle between the substituent exit vectors, a feat not readily achieved by other common scaffolds.[2][3] BCHep elegantly solves this geometric puzzle, providing a rigid framework that accurately projects substituents into the same spatial orientation as a 1,3-disubstituted arene.[2]
Physicochemical and Pharmacokinetic Advantages of BCHep
The incorporation of a BCHep scaffold in place of a meta-phenyl ring has demonstrated marked improvements in key drug-like properties. Case studies involving the anti-cancer drug sonidegib and the anti-seizure drug URB597 have shown that BCHep analogs exhibit:
-
Enhanced Membrane Permeability: The increased fraction of sp³-hybridized carbons (Fsp³) in BCHep-containing molecules contributes to improved membrane permeability, as demonstrated in Caco-2 assays.[2]
-
Improved Metabolic Stability: BCHep analogs have shown a notable increase in microsomal stability and a more favorable CYP inhibition profile compared to their parent arenes.[2]
-
Favorable Solubility: While the introduction of a hydrocarbon scaffold can increase lipophilicity, strategic modifications, such as the incorporation of heteroatoms within the BCHep framework (e.g., 3-oxabicyclo[3.1.1]heptane), can lead to a significant reduction in the logarithm of the distribution coefficient (LogD) and a dramatic improvement in aqueous solubility.[4][5]
Cubane: The Ideal Bioisostere for para-Substituted Benzenes
First synthesized by Philip Eaton in 1964, the highly strained, cage-like structure of cubane has garnered significant interest as a bioisostere for para-substituted benzene rings.[6][7][8] The remarkable similarity in the diagonal distance between the 1,4-positions of cubane (~2.72 Å) and the diameter of a benzene ring (~2.79 Å) allows for the preservation of crucial binding interactions with biological targets.[6][7]
Key Attributes of the Cubane Scaffold
The unique geometry and electronic properties of cubane impart several advantages as a benzene surrogate:
-
Exceptional Metabolic Stability: As a saturated, non-polar hydrocarbon, cubane is highly resistant to oxidative metabolism by CYP enzymes.[6][9] This heightened stability can lead to a longer half-life and a reduced potential for the formation of toxic metabolites.[6]
-
Improved Solubility: The three-dimensional nature of the cubane core can disrupt the crystal packing observed with flat aromatic compounds, often leading to improved solubility.[6][9]
-
Novel Vector Space: The cubic geometry of the scaffold provides unique vectors for substituent placement, opening up new possibilities for exploring chemical space and optimizing ligand-receptor interactions.[6]
A compelling example of these benefits is "Cuba-Lumacaftor," a cubane-containing analog of a cystic fibrosis drug. This analog demonstrated both increased metabolic stability and improved solubility across a range of pH values compared to the parent benzene-containing drug.[9][10]
Comparative Analysis: Bicyclo[3.1.1]heptane vs. Cubane
The choice between a BCHep and a cubane scaffold is primarily dictated by the substitution pattern of the aromatic ring being replaced.
| Feature | Bicyclo[3.1.1]heptane (BCHep) | Cubane |
| Aromatic Isostere | meta-Substituted Arene | para-Substituted Arene (primarily) |
| Substituent Exit Vector Angle | ~120° | ~180° (for 1,4-disubstitution) |
| Key Advantage | Precise geometric mimicry of the meta-substitution pattern.[2][3] | Exceptional metabolic stability and improved solubility.[6][9] |
| Synthesis Precursor | [3.1.1]Propellane[1][3][11] | Commercially available cubane-1,4-dicarboxylate[12] |
| Known Improvements | Enhanced membrane permeability, improved microsomal stability.[2] | Increased metabolic stability, enhanced solubility, potential for novel intellectual property.[6][9] |
| Challenges | Synthesis of complex derivatives can be challenging. | Synthesis of ortho- and meta-analogs is complex and less established.[8][9] |
Experimental Protocols
Synthesis of a Bicyclo[3.1.1]heptane (BCHep) Precursor
The following is a conceptual outline for the synthesis of a functionalized BCHep iodide, a key intermediate for further derivatization, based on published methods.[1][3]
Objective: To synthesize a key BCHep iodide intermediate via the radical ring-opening of [3.1.1]propellane.
Materials:
-
[3.1.1]Propellane
-
Functionalized iodide (e.g., ethyl iodoacetate)
-
Photocatalyst (e.g., an iridium-based complex)
-
Solvent (e.g., degassed acetonitrile)
-
Blue LED light source (456 nm)
Procedure:
-
In a reaction vessel shielded from ambient light, dissolve [3.1.1]propellane, the functionalized iodide, and the photocatalyst in the chosen solvent.
-
Degas the reaction mixture thoroughly to remove oxygen, which can quench the photocatalytic cycle.
-
Irradiate the reaction mixture with a blue LED light source at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography to isolate the desired BCHep iodide.
Diagram of BCHep Synthesis Workflow
Caption: A simplified workflow for the synthesis and functionalization of bicyclo[3.1.1]heptane derivatives.
Synthesis of a 1,4-Disubstituted Cubane Derivative
The following protocol provides a conceptual overview for the derivatization of the commercially available dimethyl cubane-1,4-dicarboxylate.[12]
Objective: To synthesize a cubane-based amide via coupling of a cubane mono-acid with a desired amine.
Materials:
-
Dimethyl cubane-1,4-dicarboxylate
-
Potassium hydroxide
-
Methanol/Water
-
Hydrochloric acid
-
Amine of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Mono-hydrolysis: Selectively hydrolyze one of the ester groups of dimethyl cubane-1,4-dicarboxylate using one equivalent of potassium hydroxide in a methanol/water mixture.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the cubane mono-acid.
-
Isolation: Filter and dry the resulting mono-acid.
-
Amide Coupling: Dissolve the cubane mono-acid, the amine of interest, the coupling agent, and the organic base in a suitable solvent like DMF.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up to remove water-soluble reagents. Purify the crude product by column chromatography to yield the desired cubane amide.
Diagram of Cubane Derivatization Workflow
Sources
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A Comparative Guide to the Infrared Spectroscopy of Bicyclo[3.1.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Bicyclo[3.1.1]heptane-1-carboxylic acid and the Role of IR Spectroscopy
Bicyclo[3.1.1]heptane-1-carboxylic acid, a molecule featuring a strained bicyclic system, presents a unique structural motif of interest in medicinal chemistry and materials science. The rigid framework of the bicyclo[3.1.1]heptane core can impart specific conformational constraints on pharmacophores or polymer backbones. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule and their local chemical environment. For Bicyclo[3.1.1]heptane-1-carboxylic acid, IR spectroscopy is instrumental in confirming the presence of the carboxylic acid functionality and probing the influence of the bicyclic cage on its vibrational characteristics.
Carboxylic acids exhibit highly characteristic IR absorption bands due to the hydroxyl (-OH) and carbonyl (C=O) groups.[1][2] The positions, breadths, and intensities of these bands are sensitive to factors such as hydrogen bonding, conjugation, and steric hindrance.[1] In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences their IR spectra.[2][3]
Predicted Infrared Spectrum of Bicyclo[3.1.1]heptane-1-carboxylic acid: A Detailed Analysis
-
O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ .[1][2] This extensive broadening is a hallmark of the strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a dimer. This broad envelope will likely obscure the C-H stretching vibrations of the bicyclic framework.[2]
-
C-H Stretching: The C-H stretching vibrations of the bicyclo[3.1.1]heptane ring are anticipated to appear as sharp peaks just below 3000 cm⁻¹ , typical for sp³ hybridized C-H bonds. These peaks may be superimposed on the broad O-H stretching band.
-
C=O (Carbonyl) Stretching: A strong, sharp absorption band is predicted in the range of 1760-1690 cm⁻¹ .[2] For a saturated, non-conjugated carboxylic acid like this, the peak is likely to be centered around 1700-1725 cm⁻¹ .[1] The exact position can be influenced by the strain of the bicyclic system, though significant deviation from the typical range is not expected.
-
C-O Stretching and O-H Bending: A medium-intensity band corresponding to the C-O stretching vibration is expected between 1320-1210 cm⁻¹ .[2] In-plane O-H bending vibrations often appear in the 1440-1395 cm⁻¹ region, potentially overlapping with CH₂ scissoring vibrations of the ring.[2] A characteristic broad out-of-plane O-H bending vibration is also anticipated around 950-910 cm⁻¹ .[2]
Comparative Analysis: Bicyclo[3.1.1]heptane-1-carboxylic acid vs. Cyclohexane Carboxylic Acid and Adamantane-1-carboxylic acid
To better understand the spectral features of Bicyclo[3.1.1]heptane-1-carboxylic acid, a comparison with less strained and more rigid cyclic analogues is insightful.
-
Cyclohexane Carboxylic Acid: As a simple, non-strained cycloalkane carboxylic acid, it serves as a baseline for comparison. Its IR spectrum will exhibit the classic features of a saturated carboxylic acid.
-
Adamantane-1-carboxylic acid: This molecule possesses a rigid, cage-like structure, similar to the bicyclo[3.1.1]heptane system, but with a different geometry and strain.
| Vibrational Mode | Predicted Range for Bicyclo[3.1.1]heptane-1-carboxylic acid (cm⁻¹) | Cyclohexane Carboxylic Acid (Observed, cm⁻¹) | Adamantane-1-carboxylic acid (Observed, cm⁻¹) |
| O-H Stretch | 3300-2500 (very broad) | ~3300-2500 (very broad)[4] | ~3300-2500 (very broad)[5] |
| C-H Stretch (sp³) | < 3000 | ~2930, ~2860[4] | ~2910, ~2850[5] |
| C=O Stretch | 1760-1690 | ~1700[4] | ~1700[5] |
| C-O Stretch | 1320-1210 | ~1290[4] | ~1230[5] |
| O-H Bend (out-of-plane) | 950-910 | ~930[4] | Not clearly resolved[5] |
Analysis of Comparison:
The most significant spectral features—the broad O-H stretch and the strong C=O stretch—are expected to be quite similar across all three compounds, as these are dominated by the carboxylic acid dimer formation. Minor shifts in the C=O stretching frequency might arise due to subtle differences in ring strain and electronic effects, but these are generally small for saturated systems. The fingerprint region (below 1500 cm⁻¹) will show the most pronounced differences, as the C-C and C-H bending vibrations are highly characteristic of the specific cyclic framework.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of Bicyclo[3.1.1]heptane-1-carboxylic acid, the following protocol is recommended:
Sample Preparation (KBr Pellet Method):
-
Grinding: In a dry agate mortar and pestle, grind a small amount (1-2 mg) of Bicyclo[3.1.1]heptane-1-carboxylic acid to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the IR spectrum of Bicyclo[3.1.1]heptane-1-carboxylic acid.
Figure 1. Workflow for the acquisition and interpretation of the IR spectrum of Bicyclo[3.1.1]heptane-1-carboxylic acid.
Conclusion
The infrared spectrum of Bicyclo[3.1.1]heptane-1-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid functional group, namely the broad O-H stretching band and the strong carbonyl C=O stretching band. A comparative analysis with cyclohexane carboxylic acid and adamantane-1-carboxylic acid highlights that while the primary functional group absorptions will be similar, the fingerprint region will provide specific information related to the unique bicyclic framework. The provided experimental protocol and analytical workflow offer a robust framework for obtaining and interpreting a high-quality IR spectrum of this molecule, which is crucial for its characterization in various research and development applications.
References
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
NIST. (n.d.). Cyclohexanecarboxylic acid. [Link]
-
NIST. (n.d.). Adamantane-1-carboxylic acid. [Link]
-
SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Bicyclo[3.1.1]heptane-1-carboxylic acid via High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Novel Building Blocks
In the landscape of modern drug discovery, the structural integrity of novel chemical entities is paramount. Bicyclo[3.1.1]heptane-1-carboxylic acid is a conformationally rigid, bridged bicyclic scaffold that has garnered interest as a unique building block for introducing three-dimensional character into drug candidates.[1] Its purity, however, is not a mere number on a certificate of analysis; it is the foundation upon which subsequent synthetic steps and pharmacological assessments are built. The presence of even minor impurities—be they process-related, degradants, or stereoisomers—can drastically alter a molecule's biological activity, toxicity, and manufacturability.
High-Performance Liquid Chromatography (HPLC) stands as the quintessential tool for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][3][4] This guide provides an in-depth comparison of two distinct HPLC-based strategies for validating the purity of Bicyclo[3.1.1]heptane-1-carboxylic acid. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating approach that aligns with global regulatory expectations set forth by bodies like the FDA and the International Council for Harmonisation (ICH).[5][6][7]
The Analyte: Understanding Bicyclo[3.1.1]heptane-1-carboxylic acid
A successful analytical method begins with a thorough understanding of the target analyte. Bicyclo[3.1.1]heptane-1-carboxylic acid presents specific challenges:
-
Low UV Absorbance: The molecule lacks a significant chromophore, meaning it does not strongly absorb ultraviolet light. This necessitates detection at low wavelengths (e.g., 200-210 nm), where many common HPLC solvents also absorb, requiring high-purity mobile phases.[8]
-
High Polarity: As a carboxylic acid, the analyte is relatively polar and can be challenging to retain on traditional nonpolar stationary phases, such as C18.[9][10][11][12]
-
Potential for Chirality: Depending on the synthetic route and substitution patterns, bicyclic structures can be chiral. Enantiomers, or non-superimposable mirror images, possess identical physical properties and will co-elute on standard (achiral) HPLC columns, masking potential stereochemical impurities.[13]
These characteristics dictate our analytical strategy. We must not only quantify impurities but also select a method capable of resolving the specific types of impurities most likely to be present.
Comparative HPLC Strategies: Achiral vs. Chiral Purity Assessment
We will compare two complementary HPLC methods: a robust reversed-phase (RP-HPLC) method for general impurity profiling and a specialized chiral method for resolving enantiomers.
Method A: The Workhorse – Reversed-Phase HPLC for General Impurity Profiling
This approach is designed to separate the main compound from impurities with different polarities, such as synthetic precursors or degradation products.
Causality Behind Experimental Choices:
-
Stationary Phase: A standard C18 column may provide insufficient retention for this polar analyte.[12] Therefore, we select a modern, polar-end-capped C18 column. The end-capping process neutralizes residual silanol groups on the silica surface, reducing peak tailing for acidic compounds. The polar functional groups embedded within the alkyl chains enhance interaction with polar analytes, improving retention under highly aqueous mobile phase conditions.
-
Mobile Phase: To achieve consistent retention and sharp peak shape, we must control the ionization state of the carboxylic acid group. By using an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile, pH ~2.7), we suppress the deprotonation of the carboxyl group (R-COOH). The neutral form is less polar than its anionic conjugate base (R-COO⁻), leading to stronger interaction with the C18 stationary phase and therefore, better retention.[8]
-
Detector: Given the lack of a strong chromophore, a UV detector set to a low wavelength (205 nm) is the most straightforward choice.
Method B: The Specialist – Chiral HPLC for Enantiomeric Purity
This method is indispensable if the material is intended to be a single enantiomer. An achiral method like Method A is blind to enantiomeric impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: Chiral separation is achieved by creating transient, diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).[13][14] For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often effective.[15][16] These phases contain chiral pockets and functional groups that interact differently with each enantiomer, leading to different retention times.
-
Mobile Phase: The choice of mobile phase in chiral chromatography is highly empirical and dramatically affects selectivity. We will compare two common modes:
-
Reversed-Phase Mode: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). This is often a good starting point.
-
Polar Organic Mode: A mixture of an alcohol (e.g., ethanol or isopropanol) with a nonpolar "alkane" modifier (e.g., hexane), often with an acidic or basic additive. This mode can sometimes provide unique and improved selectivity.[15]
-
-
Detector: As with Method A, low-wavelength UV detection is appropriate.
Experimental Protocols & Self-Validating Systems
Trustworthy data comes from well-controlled, self-validating protocols. The inclusion of System Suitability Testing (SST) is not optional; it is a mandatory check to ensure the chromatographic system is performing adequately before any samples are analyzed, as stipulated by pharmacopeial guidelines like USP <621>.[2][17][18][19]
Diagram: General HPLC Purity Validation Workflow
Caption: Workflow for HPLC Purity Validation.
Protocol 1: Method A - RP-HPLC Purity Determination
-
System: HPLC with UV Detector.
-
Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST):
-
Prepare an SST solution containing 1.0 mg/mL of Bicyclo[3.1.1]heptane-1-carboxylic acid and 0.01 mg/mL of a known, related impurity (if available).
-
Procedure: Make five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Reproducibility: Relative Standard Deviation (%RSD) of the main peak area must be ≤ 2.0%.[20]
-
Tailing Factor: Must be between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): Must be ≥ 2000.
-
Resolution: Resolution between the main peak and the impurity peak must be ≥ 2.0.
-
-
Protocol 2: Method B - Chiral HPLC Purity Determination
-
System: HPLC with UV Detector.
-
Column: Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v). Note: This is a starting point and may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample (racemic standard and test sample separately) in the mobile phase to a final concentration of 0.5 mg/mL.
-
System Suitability Test (SST):
-
Procedure: First, inject a solution of the racemic standard to confirm the separation of the two enantiomers. Then, make five replicate injections of the test sample.
-
Acceptance Criteria:
-
Resolution: The resolution between the two enantiomer peaks (from the racemic standard injection) must be ≥ 1.5.
-
Reproducibility: %RSD of the primary enantiomer peak area must be ≤ 2.0%.
-
Tailing Factor: Must be between 0.8 and 1.8 for the primary enantiomer peak.
-
-
Data Presentation and Interpretation
Objective comparison requires clearly presented data. The following tables summarize the hypothetical, yet realistic, results from analyzing a single batch of Bicyclo[3.1.1]heptane-1-carboxylic acid intended to be a single enantiomer.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Reversed-Phase | Method B: Chiral |
| Stationary Phase | Polar-Endcapped C18 | Immobilized Polysaccharide |
| Mobile Phase | Gradient: Water/ACN + 0.1% FA | Isocratic: Hexane/EtOH + 0.1% TFA |
| Primary Goal | General Impurity Profile | Enantiomeric Purity |
| Run Time | ~25 minutes | ~20 minutes |
Table 2: System Suitability Results
| Parameter | Method A Result | Method B Result | Acceptance Criteria |
| Reproducibility (%RSD) | 0.45% | 0.62% | ≤ 2.0% |
| Tailing Factor | 1.1 | 1.2 | 0.8 - 1.8 |
| Resolution (Rs) | 3.5 (vs. known impurity) | 2.1 (between enantiomers) | ≥ 2.0 (A), ≥ 1.5 (B) |
| Theoretical Plates | 8500 | N/A (Resolution is key) | ≥ 2000 (A) |
Table 3: Purity Analysis of a Hypothetical Sample Batch
| Peak Identity | Method A (% Area) | Method B (% Area) |
| Unknown Impurity 1 | 0.15% | 0.14% |
| Bicyclo[3.1.1]heptane-1-carboxylic acid | 99.75% | N/A |
| - Desired Enantiomer | N/A | 98.70% |
| - Undesired Enantiomer | N/A | 1.06% |
| Unknown Impurity 2 | 0.10% | 0.10% |
| Total Purity | 99.75% | 98.70% (Enantiomeric Purity) |
Interpretation: The data clearly illustrates the necessity of an orthogonal analytical approach. Method A indicates a highly pure sample at 99.75%. However, this result is misleading as it cannot differentiate between enantiomers. Method B reveals the presence of 1.06% of the undesired enantiomer, a critical piece of information for any drug development program. The true purity of the desired active pharmaceutical ingredient (API) is 98.70%.
Diagram: Method Comparison Logic
Caption: Logic for Selecting the Appropriate HPLC Method.
Conclusion: A Multi-Faceted Approach to Purity Validation
Validating the purity of a novel building block like Bicyclo[3.1.1]heptane-1-carboxylic acid is not a one-size-fits-all process. As demonstrated, a standard reversed-phase HPLC method, while excellent for assessing general process-related impurities, is fundamentally incapable of detecting enantiomeric contaminants. For chiral molecules, a dedicated chiral separation method is not just recommended; it is essential for ensuring the quality and safety of the final drug substance.
This guide underscores that a robust analytical strategy is built on a foundation of scientific reasoning—from the selection of the column and mobile phase to the implementation of rigorous system suitability tests. By employing complementary methods and understanding the "why" behind each analytical choice, researchers can generate a complete and trustworthy purity profile, ensuring the integrity of their data and the quality of their downstream products. This aligns with the principles of analytical procedure validation outlined by the ICH, which aim to demonstrate that a method is fit for its intended purpose.[21][22]
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography - System Suitability. [Link]
-
United States Pharmacopeia. USP-NF <621> Chromatography. [Link]
-
HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
-
United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Al-Rimawi, F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4704. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Suarez, R., et al. (2005). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 63(1), 1-5. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Shimadzu. Analytical Methods for Organic Acids. [Link]
-
PubChem. Bicyclo[3.1.1]heptane-1-carboxylic acid. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Wittrig, R. E., & Reid, T. S. The Analysis of Organic Acids in Foods & Beverages Using Reversed Phase HPLC. [Link]
-
Péter, A., et al. (2007). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 1164(1-2), 219-228. [Link]
-
Patel, M. J., & Patel, P. J. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Google Patents. US5898075A - Process for the separation of the enantiomers of a bicyclic lactam.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Wang, Y., & Tan, T. (2007). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 30(15), 2235-2248. [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]
-
Pharmaffiliates. Miscellaneous-impurities. [Link]
-
Bhardwaj, S. K., et al. (2018). Chiral Drug Separation. In Encyclopedia of Analytical Science (Third Edition), 107-115. [Link]
-
University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. [Link]
- Google Patents.
-
Wikipedia. Aqueous normal-phase chromatography. [Link]
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- 2. <621> CHROMATOGRAPHY [drugfuture.com]
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- 12. youtube.com [youtube.com]
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- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Reactivity of Bridged vs. Fused Bicyclic Carboxylic Acids
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative has driven the adoption of saturated bicyclic scaffolds as bioisosteres for planar aromatic rings. This guide compares two distinct classes of these scaffolds: Bridged Bicyclic Acids (e.g., bicyclo[1.1.1]pentane-1-carboxylic acid, adamantane-1-carboxylic acid) and Fused Bicyclic Acids (e.g., decalin-carboxylic acids, hydrindanes).
While both classes improve metabolic stability and solubility compared to phenyl rings, they exhibit divergent reactivity profiles driven by bridgehead strain , hybridization (s-character) , and steric bulk . This guide analyzes these differences to inform synthetic route design and scaffold selection.
Structural & Electronic Theory
The reactivity differences between bridged and fused systems stem fundamentally from their topology.
Bridged Systems (The "Cage" Effect)
-
Strain & Hybridization: In small bridged systems like bicyclo[1.1.1]pentane (BCP), the bridgehead carbon is forced into inverted geometries. This increases the s-character of the exocyclic bonds (approaching
hybridization), making the attached carboxylic acid more acidic than typical aliphatic acids. -
Bredt’s Rule Constraints: Elimination reactions to form double bonds at the bridgehead are kinetically forbidden in small rings, shutting down metabolic pathways (e.g., enolization) common in fused systems.
Fused Systems (The "Rigid" Effect)
-
Conformational Locking: Fused systems like trans-decalin are rigid but possess standard
geometry. They behave more like "frozen" cyclohexanes. -
Steric Environment: The steric hindrance is directional but generally less severe than the "umbrella" effect seen in bulky caged systems like adamantane.
Acidity Comparison (pKa)
The increased s-character in strained bridgeheads lowers the pKa, making them more acidic than their fused or linear counterparts.
| Scaffold Class | Compound Example | Approx. pKa ( | Electronic Character |
| Aromatic | Benzoic Acid | 4.20 | |
| Bridged (Strained) | Bicyclo[1.1.1]pentane-1-COOH | ~4.50 | High s-character ( |
| Bridged (Bulky) | Adamantane-1-COOH | 4.86 | Standard |
| Fused | trans-Decalin-2-COOH | ~4.90 | Standard |
| Aliphatic | Cyclohexanecarboxylic Acid | 4.90 | Standard |
Reactivity Profile: Nucleophilic Acyl Substitution
Focus: Amide Coupling and Esterification
Steric Hindrance & Newman’s "Rule of Six"
Reactions attacking the carbonyl carbon (e.g., esterification) are sensitive to the number of atoms at the
-
Adamantane (Bridged): Extremely hindered. The bridgehead carbon is quaternary, surrounded by three methylene groups. Rates of esterification are significantly slower (
) compared to linear acids. -
BCP (Bridged): Less hindered than adamantane due to the "pulled back" nature of the cage, but still presents a quaternary center.
-
Fused Systems: Hindrance depends on substitution (axial vs. equatorial). Equatorial isomers react at rates comparable to cyclohexane; axial isomers are slower.
Kinetic Implications[2]
-
Bridged acids often require highly active coupling reagents (e.g., HATU, COMU) or conversion to acid chlorides to drive conversion.
-
Fused acids typically proceed with standard carbodiimide (EDC/HOBt) chemistries.
Reactivity Profile: Radical Decarboxylation
Focus: Minisci and Photoredox Cross-Coupling
This is the primary synthetic divergence. Bridged acids are superior substrates for radical decarboxylation due to the formation of high-energy, yet kinetically accessible, radicals.
The BCP Radical Advantage
-
Strain Release: Decarboxylation of BCP acids releases significant strain, driving the reaction forward.
-
Radical Stability: The resulting bridgehead radical, while high energy, is nucleophilic and readily engages in "Minisci-type" reactions or metallaphotoredox cycles (e.g., Ni/Ir dual catalysis).
-
Fused Systems: Secondary or tertiary radicals on fused rings are prone to competitive hydrogen atom transfer (HAT) or disproportionation, often leading to lower yields in cross-coupling compared to the "clean" radical generation of BCPs.
Figure 1: Decision matrix for functionalizing bicyclic acids. Note the preference for radical pathways in bridged systems.
Experimental Protocols
Protocol A: Amide Coupling of Hindered Bridgehead Acids
Designed for Adamantane-1-COOH or BCP-COOH where standard EDC couplings fail.
Reagents:
-
Amine (1.2 equiv)
-
HATU (1.5 equiv) - Chosen for high reactivity with hindered centers.
-
DIPEA (3.0 equiv)
-
DMF (0.2 M concentration)
Workflow:
-
Activation: Dissolve the bridgehead acid and HATU in anhydrous DMF under
. Stir for 10 minutes at room temperature. Note: Pre-activation is crucial for sterically encumbered acids to ensure formation of the active ester. -
Addition: Add the amine followed immediately by DIPEA.
-
Reaction: Stir at 40–50 °C for 12–24 hours. Note: Unlike linear acids, bridged systems often require mild heating to overcome the steric barrier.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over .
Protocol B: Decarboxylative Arylation of BCP Acids
Designed for installing BCP bioisosteres using Photoredox Catalysis (MacMillan/Baran type).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Photocatalyst:
(1 mol %) -
Ni Catalyst:
(5 mol %) + dtbbpy (5 mol %) -
Base:
(1.5 equiv) -
Solvent: DMF or DMSO (degassed)
Workflow:
-
Setup: In a vial, combine BCP acid, Aryl Bromide, Ir-catalyst, Ni-catalyst, ligand, and base.
-
Inertion: Seal and purge with Argon for 10 minutes. Oxygen inhibits the radical chain.
-
Irradiation: Add degassed solvent. Irradiate with Blue LED (450 nm) with fan cooling to maintain ambient temperature. Stir vigorously for 12–18 hours.
-
Mechanism Check: The reaction proceeds via oxidation of the carboxylate to a carboxyl radical, which rapidly loses
to form the bridgehead radical. This radical is captured by the Ni(II)-aryl complex. -
Workup: Dilute with water/ether, extract, and purify via flash chromatography.
References
-
Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012. Link
-
Acidity of Bridgehead Acids: Wiberg, K. B., et al. "Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids."[4] Journal of Organic Chemistry, 2002. Link
-
Decarboxylative Coupling Protocols: Zuo, Z., et al.
-carboxyl sp3-carbons with aryl halides." Science, 2014. Link -
Minisci Reaction of BCPs: Anderson, J. M., et al. "Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives via Photochemical Minisci Reaction."[5] RSC Medicinal Chemistry, 2021. Link
-
Adamantane Reactivity & Sterics: Newman, M. S. "Steric Effects in Organic Chemistry." John Wiley & Sons, 1956. (Foundational text on Rule of Six).[1]
Sources
- 1. Relative Rates of Transesterification vis-à-vis Newman’s Rule of Six - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rscbmcs.org [rscbmcs.org]
Safety Operating Guide
Bicyclo[3.1.1]heptane-1-carboxylic acid proper disposal procedures
Standard Operating Procedure (SOP): Safe Disposal of Bicyclo[3.1.1]heptane-1-carboxylic Acid
Scope & Objective
This guide mandates the technical protocols for the containment, neutralization, and final disposal of Bicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 91239-72-4).[1]
While often viewed as a standard organic intermediate, the rigid bicyclic framework of this compound imparts specific lipophilicity and stability profiles that distinguish it from linear carboxylic acids.[1] Improper disposal can lead to environmental persistence or unintended reactivity with incompatible waste streams.[1] This SOP is designed to ensure "cradle-to-grave" stewardship, prioritizing high-temperature incineration over chemical treatment to eliminate environmental liability.[1]
Chemical Safety & Hazard Assessment
Before initiating disposal, operators must validate the material's hazard profile.[1] The bicyclic structure does not negate the fundamental acidity of the carboxyl group.[1]
| Property | Specification | Operational Implication |
| CAS Number | 91239-72-4 | Unique identifier for waste manifesting.[1][2] |
| Physical State | Solid (White powder/crystals) | Requires dissolution or solid waste protocols; dust generation risk.[1] |
| Acidity (pKa) | ~4.5 - 5.0 (Estimated) | Weak acid; capable of mobilizing heavy metals if mixed improperly.[1] |
| GHS Classification | WARNING | Skin Irrit. 2 (H315) ; Eye Irrit.[1] 2A (H319) . |
| Incompatibilities | Strong Oxidizers, Strong Bases | Violent Exotherm Risk: Do not mix with concentrated NaOH/KOH or perchlorates.[1] |
Expert Insight: Unlike simple aliphatic acids, the [3.1.1] bicyclic ring strain contains significant potential energy.[1] While not explosively unstable, mixing this compound with strong oxidizers (e.g., Nitric Acid) in a waste container can catalyze rapid oxidative degradation, leading to pressure buildup.[1] Always segregate from oxidative waste streams.
Pre-Disposal Segregation & Handling
Effective disposal begins at the bench.[1] You must segregate this compound into the correct waste stream immediately upon generation.[1]
A. Waste Stream Classification
-
Primary Stream: Non-Halogenated Organic Solids (if disposing of pure substance).[1]
-
Secondary Stream: Non-Halogenated Organic Solvents (if dissolved in reaction media).[1]
-
Prohibited Stream: Aqueous Acid/Base Drains.[1] Do not pour down the sink.[1] Even if neutralized, the bicyclic carbon skeleton contributes to Chemical Oxygen Demand (COD) and may escape municipal treatment filtration.[1]
B. Containment Protocol
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers which may corrode over time due to residual acidity.[1]
-
Labeling: Must be labeled "Hazardous Waste - Organic Acid."[1]
-
Additives: If the waste is in solution, ensure the solvent is compatible (e.g., Methanol, Ethanol, DCM).[1]
Disposal Workflows
Method A: High-Temperature Incineration (Recommended)
This is the industry gold standard.[1] The rigid carbon cage requires temperatures >800°C for complete mineralization to CO₂ and H₂O.[1]
-
Solid Waste: Collect pure solid in a dedicated wide-mouth jar. Label as "Solid Organic Waste (Non-Halogenated)."[1]
-
Liquid Waste: Dissolve the acid in a combustible solvent (e.g., Acetone or Ethanol) to facilitate injection into the incinerator.[1]
-
Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team for off-site thermal destruction.[1]
Method B: Bench-Top Neutralization (Spill Response Only)
Use this ONLY for small spills (<5g) or equipment decontamination.[1] Do not use this for bulk waste disposal unless authorized by local permits.[1]
-
Preparation: Prepare a 5% Sodium Bicarbonate (
) solution. Avoid strong bases like NaOH to prevent rapid heat generation.[1] -
Application: Slowly add the bicarbonate solution to the acid.[1]
-
Observation: Wait for effervescence (
evolution) to cease. -
Verification: Check pH with a strip; target pH 6–8.[1]
-
Cleanup: Absorb the resulting neutral slurry with vermiculite or clay litter.[1] Collect as solid waste.
Decision Matrix & Workflow Visualization
The following diagram outlines the logical decision path for disposing of Bicyclo[3.1.1]heptane-1-carboxylic acid, ensuring no critical step is missed.
Figure 1: Decision logic for the segregation and disposal of bicyclic organic acids. Note the strict routing to incineration regardless of physical state.[1]
References
-
PubChem. (n.d.).[1] Bicyclo[3.1.1]heptane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]
-
University of Washington EH&S. (n.d.).[1] Organic Acid Standard Operating Procedure. Retrieved October 26, 2025, from [Link][1]
-
Vanderbilt University Medical Center. (n.d.).[1] Laboratory Guide for Managing Chemical Waste. Retrieved October 26, 2025, from [Link][1]
Sources
Personal protective equipment for handling Bicyclo[3.1.1]heptane-1-carboxylic acid
Part 1: Executive Hazard Profile & Immediate Action
Compound Identity: Bicyclo[3.1.1]heptane-1-carboxylic acid CAS: 91239-72-4 (Typical isomer reference) Physical State: Solid (White to light yellow crystalline powder) Primary Hazard Class: Irritant (Skin/Eye) .[1] Signal Word: WARNING
Critical Safety Summary
This bicyclic organic acid presents a dual threat: mechanical irritation from crystalline dust and chemical irritation (acidic hydrolysis) upon contact with mucous membranes. Unlike simple mineral acids, its lipophilic bicyclic structure facilitates skin adherence and potential permeation.
Immediate Protocol for Exposure:
-
Eye Contact: Irrigate immediately for 15 minutes.[1] Do not use neutralization agents.[2][3]
-
Skin Contact: Wash with non-abrasive soap and water. Lipophilic acids require soap to remove effectively; water alone is insufficient.
-
Inhalation: Move to fresh air. If wheezing occurs, suspect bronchial irritation from acidic dust.
Part 2: Personal Protective Equipment (PPE) Specification
The selection of PPE for this compound is governed by its physical state (solid dust) and its chemical nature (organic acid). Standard latex gloves are insufficient due to poor chemical resistance against organic acids and potential for rapid degradation.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Primary) | Nitrile Rubber (minimum 0.11 mm / 4 mil) | Nitrile offers superior resistance to organic acid permeation compared to latex. For solid handling, standard thickness is sufficient. |
| Hand (Immersion) | Double-glove: Nitrile (inner) + Neoprene/Butyl (outer) | If handling concentrated stock solutions (>1M), outer chemical-resistant gloves prevent acid breakthrough. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate for acidic powders which can drift around side shields. Goggles provide a seal against dust ingress. |
| Respiratory | Local Exhaust Ventilation (Fume Hood) | Primary control. If weighing outside a hood, use a P100/N95 Particulate Respirator . |
| Body | Lab Coat (High-density cotton or Nomex) | Synthetic blends can melt if acid catalyzes a reaction with flammable solvents. 100% cotton or fire-resistant Nomex is preferred. |
PPE Decision Logic
The following workflow dictates PPE upgrades based on experimental conditions.
Figure 1: PPE escalation logic based on physical state and concentration risks.
Part 3: Operational Protocols
Weighing and Transfer (Solid State)
Risk: Static charge on the bicyclic structure can cause "flying powder," leading to inhalation or bench contamination.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Containment: Perform all weighing within a functioning fume hood or a powder containment balance enclosure.
-
Tooling: Use disposable antistatic spatulas. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis, though they are safe safety-wise.
Synthesis & Reaction Setup
Risk: Exothermic reaction with strong bases; gas evolution with carbonates.
-
Solvent Choice: The acid is soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).
-
Safety Note: When dissolving in DCM, pressure buildup can occur in sealed vials due to heat of solution. Vent frequently.
-
-
Neutralization: Add bases (e.g., Sodium Bicarbonate) slowly to prevent rapid CO2 evolution and foam-over.
-
Inert Atmosphere: While not strictly pyrophoric, keeping the acid under Nitrogen/Argon prevents moisture absorption which can cake the powder and alter stoichiometry.
Part 4: Emergency Response & Spill Management[3][4]
Spill Response Workflow
Do not treat this as a generic "wipe up." The acidity requires neutralization to prevent corrosion of lab surfaces and trash fires.
Figure 2: Step-by-step spill remediation protocol.
Decontamination
-
Surface: Wipe with a 5% Sodium Bicarbonate solution followed by water.
-
Clothing: If powder lands on the lab coat, remove it immediately. Do not brush it off with hands (this grinds the acid into the fabric). Launder professionally.
Part 5: Disposal & Logistics[5]
Waste Classification: Hazardous Chemical Waste (Acidic, Organic).
-
Solid Waste:
-
Collect in a designated "Solid Organic Waste" container.
-
Do not mix with strong oxidizers (e.g., permanganates) in the waste bin.
-
-
Liquid Waste:
-
Dissolve in a combustible solvent (e.g., acetone or ethanol) if not already in solution.
-
Dispose of in the "Organic Solvents" stream.
-
Prohibited: Do not pour down the drain. Even if neutralized, the bicyclic structure may persist and is not suitable for municipal water treatment.
-
-
Storage:
-
Store in a cool, dry place (< 25°C).
-
Keep container tightly closed to prevent hydrolysis or caking.
-
Segregate from strong bases and oxidizing agents.[4]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55300612, Bicyclo[3.1.1]heptane-1-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard 29 CFR 1910.138. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
